Cilostamide
Description
selective inhibitor of cyclic AMP phosphodiesterase & platelet aggregation; structure
Properties
IUPAC Name |
N-cyclohexyl-N-methyl-4-[(2-oxo-1H-quinolin-6-yl)oxy]butanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N2O3/c1-22(16-6-3-2-4-7-16)20(24)8-5-13-25-17-10-11-18-15(14-17)9-12-19(23)21-18/h9-12,14,16H,2-8,13H2,1H3,(H,21,23) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UIAYVIIHMORPSJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1CCCCC1)C(=O)CCCOC2=CC3=C(C=C2)NC(=O)C=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3045140 | |
| Record name | N-Cyclohexyl-4-((1,2-dihydro-2-oxo-6-quinolyl)oxy)-N-methylbutyramide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3045140 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
342.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
68550-75-4 | |
| Record name | Cilostamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=68550-75-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Cilostamide [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068550754 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-Cyclohexyl-4-((1,2-dihydro-2-oxo-6-quinolyl)oxy)-N-methylbutyramide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3045140 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | CILOSTAMIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/45S5605Q18 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
A Technical Guide to the Synthesis of Novel Cilostamide Analogs and Derivatives
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis, biological activity, and mechanisms of action of novel analogs and derivatives of cilostamide. This compound is a potent and selective inhibitor of phosphodiesterase 3 (PDE3), an enzyme crucial in regulating intracellular levels of cyclic adenosine monophosphate (cAMP). By inhibiting PDE3, this compound and its analogs increase cAMP concentrations, leading to a cascade of downstream effects, including vasodilation and inhibition of platelet aggregation. This guide details the synthetic pathways to novel analogs, presents their biological data in a structured format, and illustrates the key signaling pathways involved.
Core Concepts: The this compound Signaling Pathway
This compound and its derivatives exert their primary effect by inhibiting the PDE3 enzyme. This inhibition prevents the hydrolysis of cAMP to AMP, thereby increasing intracellular cAMP levels. Elevated cAMP activates two main downstream effectors: Protein Kinase A (PKA) and Exchange protein directly activated by cAMP (Epac). These pathways are crucial for the therapeutic effects of this compound analogs, such as anti-platelet aggregation and vasodilation.
The inhibition of PDE3 by this compound analogs leads to increased cAMP, which in turn activates PKA. PKA has multiple downstream targets that contribute to the inhibition of platelet function. Additionally, elevated cAMP can activate the Epac-1/Rap-1 signaling cascade, which has been shown to be involved in cilostazol-induced prostacyclin (PGI2) synthesis in human aortic endothelial cells.[1] This pathway involves the activation of Rap-1, leading to the activation of Phospholipase C ε (PLCε) and an increase in intracellular calcium, ultimately promoting PGI2 production.[1]
Novel this compound Analogs and Derivatives: A Quantitative Overview
Recent research has focused on synthesizing novel analogs of this compound with improved potency and selectivity. These efforts have led to the development of several promising compounds. The following tables summarize the in-vitro biological activities of these novel derivatives against PDE3 and their effects on platelet aggregation.
Table 1: Inhibitory Activity of this compound Analogs against PDE3A
| Compound | Structure | IC50 (PDE3A) | Reference |
| This compound | N-cyclohexyl-N-methyl-4-(1,2-dihydro-2-oxo-6-quinolyloxy)butyramide | 27 nM | [2] |
| OPC-33540 | 6-[3-[3-cyclooctyl-3-[(1R,2R)-2-hydroxycyclohexyl]ureido]-propoxy]-2(1H)-quinolinone | 0.32 nM | [3] |
| OPC-33509 | (-)-6-[3-[3-cyclopropyl-3-[(1R,2R)-2-hydroxycyclohexyl]ureido]-propoxy]-2(1H)-quinolinone | 0.10 µM | [3] |
| MCPIP | [4-(4-methyl piperazin-1-yl)-4-oxobutoxy)-4-methylquinolin-2(1H)-one] | - | [4][5] |
| mc1 | 6-(4-oxo-4-(piperidine-1-yl-)-4-methylquinolin- 2(1H)-one | - | [5] |
| mc2 | 6-(4-(4-methylpiperidin-1-yl)-4-oxobutoxy)-4- methylquinolin-2(1H)-one | - | [5] |
| mc5 | 6-(4-morpholino-4-oxobutoxy)-4-methy quinolin- 2(1H)-one | - | [5] |
Note: IC50 values for MCPIP and the 'mc' series against purified PDE3A are not explicitly stated in the cited literature, but their cardiotonic effects are evaluated.
Table 2: Anti-Platelet Aggregation Activity of Selected Analogs
| Compound | IC50 (Thrombin-induced platelet aggregation) | Reference |
| OPC-33540 | 27.8 nM | [3] |
| OPC-33540 (+ 3 nM PGE1) | 6.0 nM | [3] |
Experimental Protocols: Synthesis of Key Intermediates and Analogs
The synthesis of this compound analogs generally involves the preparation of a substituted 6-hydroxy-2(1H)-quinolone core, followed by etherification of the 6-hydroxyl group with a suitable side chain.
General Synthetic Workflow
The overall synthetic strategy can be visualized as a multi-step process, starting from the construction of the quinolone ring system, followed by functionalization to introduce the desired side chains.
Protocol 1: Synthesis of 6-Methoxycarbostyril (A Key Intermediate)
This protocol describes a method for synthesizing 6-methoxycarbostyril from 5-methoxy-2-nitrobenzaldehyde.
Step 1: Synthesis of 2-Nitro-5-methoxycinnamic acid
-
Combine 5-methoxy-2-nitrobenzaldehyde, malonic acid, and piperidine in pyridine.
-
Heat the mixture to facilitate the condensation reaction.
-
After the reaction is complete, cool the mixture and isolate the product, 2-nitro-5-methoxycinnamic acid.
Step 2: Synthesis of 2-Amino-5-methoxycinnamic acid
-
Dissolve the 2-nitro-5-methoxycinnamic acid in an alcoholic solution.
-
Add SnCl2·2H2O to the solution to reduce the nitro group to an amine.
-
The product, 2-amino-5-methoxycinnamic acid, is obtained in high yield (98%).
Step 3: Synthesis of 6-Methoxycarbostyril
-
Perform an acid-catalyzed ring closure of the 2-amino-5-methoxycinnamic acid in dilute hydrochloric acid.
-
This cyclization reaction leads to the formation of 6-methoxycarbostyril with a yield of 87%.
Protocol 2: Synthesis of this compound from 6-Hydroxycarbostyril
This protocol outlines the final steps to synthesize this compound starting from the demethylated intermediate, 6-hydroxycarbostyril.
Step 1: Synthesis of Ethyl 4-(1,2-dihydro-2-oxoquinolin-6-yloxy)butanoate
-
React 6-hydroxycarbostyril with ethyl 4-bromobutanoate in the presence of a base such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene).
-
This reaction results in the etherification of the 6-hydroxyl group to yield the butanoate ester.
Step 2: Hydrolysis to 4-(1,2-dihydro-2-oxoquinolin-6-yloxy)butanoic acid
-
Hydrolyze the ethyl ester intermediate using 20% HCl.
-
This step yields the corresponding carboxylic acid.
Step 3: Amide Formation to Yield this compound
-
Convert the carboxylic acid to its acid chloride using isobutyl chloroformate in the presence of DBU.
-
React the resulting acid chloride directly with N-methylcyclohexylamine to form the final product, this compound.
Disclaimer: The provided protocols are summaries of synthetic routes described in the literature. Researchers should consult the original publications for detailed experimental conditions, safety precautions, and characterization data.
References
- 1. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 2. US6967209B2 - Processes for preparing 6-hydroxy-3,4-dihydroquinolinone, cilostazol and N-(4-methoxyphenyl)-3-chloropropionamide - Google Patents [patents.google.com]
- 3. Synthesis and Antimicrobial Activity of Novel 4-Hydroxy-2-quinolone Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Recent advances in the synthesis of pharmaceutically active 4-quinolone and its analogues: a review - RSC Advances (RSC Publishing) DOI:10.1039/D3RA00749A [pubs.rsc.org]
- 5. CN102503846B - Method for synthesis of ethyl 2-(1-phenylethylamino)-4-oxo-4-phenylbutanoate - Google Patents [patents.google.com]
The Heart of the Matter: A Deep Dive into the Structure-Activity Relationship of Cilostamide and its Analogs as Potent PDE3 Inhibitors
For Immediate Release
[City, State] – In a comprehensive technical guide released today, researchers and drug development professionals now have access to an in-depth analysis of the structure-activity relationships (SAR) of cilostamide and its derivatives. This whitepaper provides a detailed examination of the molecular features governing the inhibitory potency of these compounds against phosphodiesterase 3 (PDE3), a key enzyme in cardiovascular function. The guide aims to accelerate the discovery of novel cardiotonic and antithrombotic agents with improved therapeutic profiles.
This compound, a potent and selective inhibitor of PDE3, has long been a subject of interest for its therapeutic potential. By preventing the breakdown of cyclic adenosine monophosphate (cAMP), this compound modulates a cascade of intracellular signaling pathways, leading to increased cardiac contractility and inhibition of platelet aggregation.[1] This guide synthesizes critical data on how modifications to the core structure of this compound impact its inhibitory activity, offering a roadmap for the rational design of next-generation PDE3 inhibitors.
Unraveling the Molecular Blueprint: SAR Insights
The inhibitory potency of this compound analogs is intricately linked to specific structural motifs. The core structure, featuring a carbostyril moiety, is a critical anchor for binding to the active site of PDE3. Structure-activity relationship studies have revealed several key determinants of inhibitory activity:
-
The Carbostyril Core: The 2-oxo-quinoline (carbostyril) scaffold is a fundamental component for high-affinity binding. Modifications to this ring system can significantly alter inhibitory potency.
-
The Butyramide Linker: The N-cyclohexyl-N-methyl-4-oxybutyramide side chain plays a crucial role in positioning the molecule within the enzyme's active site. Variations in the length and composition of this linker have been shown to modulate activity.
-
Substitutions on the Carbostyril Ring: The introduction of substituents on the carbostyril nucleus can fine-tune the electronic and steric properties of the molecule, leading to enhanced potency and selectivity. For instance, the addition of a methyl group to the carbostyril moiety in a series of analogs resulted in compounds with high potency for PDE3A inhibition.[1]
-
The Cyclohexyl Ring: The lipophilic cyclohexyl group contributes significantly to the overall binding affinity. Alterations to this group, such as replacing it with other cyclic or acyclic moieties, have been explored to optimize the pharmacokinetic and pharmacodynamic properties of these inhibitors. A notable example is the cyclooctylurea derivative OPC-33540, which demonstrated significantly higher potency than this compound, highlighting the importance of this lipophilic moiety.[2]
Quantitative Analysis of PDE3 Inhibition
To facilitate a clear comparison of the inhibitory activities of various this compound analogs, the following tables summarize the available quantitative data, primarily focusing on the half-maximal inhibitory concentration (IC50) against PDE3 isoforms.
Table 1: PDE3 Inhibitory Activity of this compound
| Compound | PDE3A IC50 (nM) | PDE3B IC50 (nM) |
| This compound | 27[3][4][5] | 50[3][4][5] |
Table 2: PDE3A Inhibitory Activity of this compound Analogs
| Compound | Chemical Name | PDE3A IC50 (µM) |
| mc1 | 6-(4-oxo-4-(piperidin-1-yl)butoxy)-4-methylquinolin-2(1H)-one | 0.5[1] |
| mc2 | 6-(4-(4-methylpiperidin-1-yl)-4-oxobutoxy)-4-methylquinolin-2(1H)-one | 2[1] |
| mc3 | 6-(4-(4-hydroxypiperidin-1-yl)-4-oxobutoxy)-4-methylquinolin-2(1H)-one | 1[1] |
| mc4 | methyl 1-(4-(4-methyl-2-oxo-1,2-dihydroquinolin-6-yloxy)butanoyl)piperidine-4-carboxylate | 2[1] |
| mc5 | 6-(4-morpholino-4-oxobutoxy)-4-methylquinolin-2(1H)-one | 0.7[1] |
| MCPIP | 4-((4-(4-methylpiperazin-1-yl)-4-oxobutoxy)-4-methylquinolin-2(1H)-one) | 3[1] |
| OPC-33540 | 6-[3-[3-cyclooctyl-3-[(1R,2R)-2-hydroxycyclohexyl]ureido]-propoxy]-2(1H)-quinolinone | 0.00032[2] |
| OPC-33509 | (-)-6-[3-[3-cyclopropyl-3-[(1R,2R)-2-hydroxycyclohexyl]ureido]-propoxy]-2(1H)-quinolinone | 0.10[2] |
Illuminating the Mechanism: Signaling Pathways and Experimental Workflows
The therapeutic effects of this compound are mediated through the modulation of the cAMP signaling pathway. Inhibition of PDE3 leads to an accumulation of intracellular cAMP, which in turn activates Protein Kinase A (PKA). PKA then phosphorylates various downstream targets, resulting in a range of physiological responses, including increased cardiac muscle contraction and inhibition of platelet aggregation.
To quantitatively assess the inhibitory potential of this compound and its analogs, various experimental assays are employed. A common method is the radioenzymatic assay, which measures the hydrolysis of radiolabeled cAMP. Another widely used technique is the fluorescence polarization (FP) assay, a homogeneous method well-suited for high-throughput screening.
Detailed Experimental Protocols
A thorough understanding of the experimental methodologies is crucial for the accurate interpretation and replication of SAR data. Below are detailed protocols for two common PDE3 inhibition assays.
Radioenzymatic PDE Assay Protocol
This method directly measures the enzymatic activity of PDE3 by quantifying the conversion of radiolabeled cAMP to AMP.
-
Reaction Mixture Preparation: Prepare a reaction buffer (e.g., 40 mM Tris-HCl, pH 8.0, 10 mM MgCl2, 1 mM dithiothreitol).
-
Enzyme and Inhibitor Incubation: In a microcentrifuge tube, combine the purified PDE3 enzyme with varying concentrations of the test compound (this compound analog) and incubate for a defined period (e.g., 15 minutes) at 30°C to allow for inhibitor binding.
-
Initiation of Reaction: Start the enzymatic reaction by adding a known amount of [3H]-cAMP to the mixture.
-
Incubation: Incubate the reaction mixture at 30°C for a specific time (e.g., 10-30 minutes), ensuring that substrate hydrolysis does not exceed 20% to maintain linear reaction kinetics.
-
Termination of Reaction: Stop the reaction by heat inactivation (e.g., boiling for 1-2 minutes).[6]
-
Nucleotidase Treatment: Add snake venom nucleotidase to convert the [3H]-AMP product to [3H]-adenosine. This step is crucial for the separation of the product from the unreacted substrate.
-
Separation of Products: Separate the [3H]-adenosine from the unreacted [3H]-cAMP using anion-exchange chromatography (e.g., Dowex resin).[6]
-
Quantification: Quantify the amount of [3H]-adenosine using liquid scintillation counting.
-
Data Analysis: Calculate the percentage of PDE3 inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.[6]
Fluorescence Polarization (FP) PDE Assay Protocol
This homogeneous assay format is based on the change in the polarization of fluorescently labeled cAMP upon enzymatic cleavage.
-
Reagent Preparation: Prepare a reaction buffer, a solution of fluorescently labeled cAMP (tracer), and the purified PDE3 enzyme.
-
Assay Plate Preparation: In a microplate, add the test compounds at various concentrations.
-
Enzyme Addition: Add the purified PDE3 enzyme to the wells containing the test compounds.
-
Reaction Initiation: Initiate the reaction by adding the fluorescent cAMP tracer to all wells.
-
Incubation: Incubate the plate at room temperature for a specified period (e.g., 60 minutes) to allow the enzymatic reaction to proceed.
-
Detection: Measure the fluorescence polarization of each well using a microplate reader equipped with polarizing filters.[7][8] The hydrolysis of the fluorescent cAMP by PDE3 results in a smaller, faster-tumbling molecule, leading to a decrease in fluorescence polarization.
-
Data Analysis: The change in fluorescence polarization is proportional to the PDE3 activity. Calculate the percent inhibition for each compound concentration and determine the IC50 value.[8]
This in-depth guide provides a valuable resource for researchers in the field of cardiovascular drug discovery. By understanding the intricate structure-activity relationships of this compound and its analogs, scientists can more effectively design and synthesize novel PDE3 inhibitors with enhanced potency, selectivity, and therapeutic efficacy. The detailed experimental protocols and pathway diagrams further serve to standardize methodologies and foster a deeper understanding of the underlying biological mechanisms.
References
- 1. Novel this compound analogs, phosphodiesterase 3 inhibitors, produce positive inotropic but differential lusitropic and chronotropic effects on isolated rat atria - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Potent effects of novel anti-platelet aggregatory this compound analogues on recombinant cyclic nucleotide phosphodiesterase isozyme activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Enzyme assays for cGMP hydrolysing Phosphodiesterases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Measuring cAMP Specific Phosphodiesterase Activity: A Two-step Radioassay - PMC [pmc.ncbi.nlm.nih.gov]
- 7. bpsbioscience.com [bpsbioscience.com]
- 8. Fluorescence Polarization (FP) | Molecular Devices [moleculardevices.com]
Discovery and history of Cilostamide as a PDE3 inhibitor
An In-depth Guide to the Discovery and History of Cilostamide as a PDE3 Inhibitor
In the latter half of the 20th century, the critical role of platelet aggregation in the pathophysiology of arterial thrombosis spurred significant research into novel antiplatelet agents. A key therapeutic strategy that emerged was the modulation of intracellular cyclic nucleotide signaling pathways. Cyclic adenosine monophosphate (cAMP) is a crucial second messenger that mediates a wide range of cellular functions, including the inhibition of platelet aggregation and the relaxation of vascular smooth muscle. The intracellular concentration of cAMP is tightly regulated by a balance between its synthesis by adenylyl cyclases and its degradation by a superfamily of enzymes known as phosphodiesterases (PDEs). This understanding set the stage for the exploration of PDE inhibitors as potential therapeutic agents for cardiovascular diseases.
The Discovery of this compound: A Promising but Flawed Pioneer
During an extensive research program focused on 2(1H)-quinolinone derivatives, scientists at Otsuka Pharmaceutical Co., Ltd. sought to develop a compound with both potent antiplatelet and vasodilating properties.[1] This exploratory research led to the synthesis and identification of N-cyclohexyl-N-methyl-4-(1,2-dihydro-2-oxo-6-quinolyloxy)butyramide, which was given the code OPC-3689 and later named This compound .
Early pharmacological studies revealed that this compound was a potent and selective inhibitor of PDE type 3 (PDE3).[2] The first report of its activity by Hidaka et al. in 1979 established it as a selective inhibitor of platelet cAMP phosphodiesterase, which effectively inhibited platelet aggregation.[2][3] This discovery was a significant milestone, as it validated PDE3 as a viable target for antiplatelet therapy.
However, during preclinical and early clinical development, a significant dose-limiting side effect emerged: tachycardia (an increased heart rate).[1] The very mechanism that provided therapeutic benefit in platelets and blood vessels—cAMP elevation—also produced a positive chronotropic effect on the heart. This adverse effect ultimately led to the discontinuation of this compound's development for its primary indications.[1]
The Transition to Cilostazol
Despite its clinical setback, this compound was a pivotal lead compound. The knowledge gained from its development prompted a concerted medicinal chemistry effort to modify the 2(1H)-quinolinone scaffold to separate the desired antiplatelet effects from the undesirable cardiac effects. The key structural difference between this compound and its successor, Cilostazol, lies in the side chain moiety. The amide group in this compound was replaced with a tetrazole ring to create Cilostazol (OPC-13013).[1]
This structural modification successfully mitigated the tachycardic side effect while retaining potent PDE3 inhibitory and antiplatelet activity. While the precise mechanism for this improved safety profile is complex, some studies suggest that Cilostazol possesses a dual mechanism that includes the inhibition of adenosine uptake.[4][5] This action increases local adenosine concentrations, which can counteract the heart rate increase typically associated with PDE3 inhibition via an adenosine A1 receptor-mediated mechanism.[5] This successful optimization led to the development and marketing of Cilostazol as an effective treatment for intermittent claudication.[1]
Mechanism of Action: PDE3 Inhibition and cAMP Signaling
This compound exerts its pharmacological effects by selectively inhibiting PDE3. This enzyme is responsible for the hydrolysis of cAMP to AMP. By inhibiting PDE3, this compound prevents the degradation of cAMP, leading to its accumulation within platelets and vascular smooth muscle cells.[3] The elevated cAMP levels activate cAMP-dependent Protein Kinase A (PKA), which in turn phosphorylates a cascade of downstream protein targets.[3]
In platelets, PKA-mediated phosphorylation inhibits key steps in the aggregation process, including calcium mobilization, granule release, and the conformational change of glycoprotein IIb/IIIa receptors.[6] In vascular smooth muscle cells, the rise in cAMP and PKA activation leads to the relaxation of the muscle tissue, resulting in vasodilation.[6]
References
- 1. [Research and development of cilostazol: an antiplatelet agent] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cyclic nucleotide phosphodiesterase (PDE) isozymes as targets of the intracellular signalling network: benefits of PDE inhibitors in various diseases and perspectives for future therapeutic developments - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Cardiac cAMP: production, hydrolysis, modulation and detection [frontiersin.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
An In-Depth Technical Guide to the In Vivo Pharmacokinetics and Pharmacodynamics of Cilostamide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cilostamide is a potent and selective inhibitor of phosphodiesterase 3 (PDE3), an enzyme responsible for the degradation of cyclic adenosine monophosphate (cAMP).[1] By inhibiting PDE3, this compound elevates intracellular cAMP levels, leading to a cascade of downstream signaling events that modulate various physiological processes. This technical guide provides a comprehensive overview of the in vivo pharmacokinetics and pharmacodynamics of this compound, summarizing key quantitative data, detailing experimental methodologies, and visualizing associated signaling pathways.
Pharmacokinetics
Metabolism and Excretion
A pivotal study in rats using radiolabeled 14C-cilostamide administered orally at a dose of 3 mg/kg demonstrated that the drug is extensively metabolized.[2] The primary route of metabolism involves hydroxylation of the cyclohexyl ring.[2]
Table 1: Excretion of Orally Administered 14C-Cilostamide (3 mg/kg) in Rats over 48 Hours [2]
| Excretion Route | Percentage of Administered Dose |
| Urine | 50.5% |
| Feces | 47.6% |
Experimental Protocol: Metabolism and Excretion Study in Rats
This protocol is based on the methodology described for studying the metabolism of this compound in rats.[2]
1. Animal Model:
-
Species: Rat (specific strain, e.g., Sprague-Dawley, should be documented).
-
Sex: Male and/or female, as specified in the study design.
-
Housing: Housed in individual metabolism cages to allow for separate collection of urine and feces.
2. Drug Administration:
-
Drug: 14C-labeled this compound.
-
Dose: 3 mg/kg body weight.
-
Route of Administration: Oral gavage.
-
Vehicle: A suitable vehicle for oral administration (e.g., a suspension in 0.5% carboxymethyl cellulose).
3. Sample Collection:
-
Urine and feces are collected at predetermined intervals over a 48-hour period.
-
Samples are stored frozen until analysis.
4. Bioanalysis:
-
Quantification of radioactivity in urine and feces is performed using liquid scintillation counting.
-
Metabolite profiling in urine and feces is conducted using techniques such as thin-layer chromatography (TLC) and gas chromatography-mass spectrometry (GC-MS) to identify the chemical structures of the metabolites.[2]
Diagram 1: General Workflow for an In Vivo Pharmacokinetic Study
Caption: Workflow of a typical in vivo pharmacokinetic study.
Pharmacodynamics
This compound exerts its pharmacodynamic effects primarily through the inhibition of PDE3, leading to an increase in intracellular cAMP. This mechanism underlies its diverse pharmacological activities, including effects on the cardiovascular system, platelet aggregation, and oocyte maturation.
Mechanism of Action and Signaling Pathway
This compound selectively inhibits PDE3A and PDE3B isoforms.[1] This inhibition prevents the hydrolysis of cAMP to AMP, thereby increasing the intracellular concentration of cAMP. Elevated cAMP levels lead to the activation of Protein Kinase A (PKA), which in turn phosphorylates various downstream target proteins, mediating the cellular response.
Diagram 2: this compound's Core Signaling Pathway
Caption: Core mechanism of action of this compound.
Cardiovascular Effects
In the cardiovascular system, the increase in cAMP in cardiac myocytes leads to positive inotropic effects. In vascular smooth muscle cells, elevated cAMP promotes vasodilation.
Table 2: Inotropic Effects of this compound in Rat Ventricular Myocardium [3]
| Condition | Contractility Effect | cAMP Level Change |
| Basal | No effect | No change |
| With Glucagon | Increased positive inotropic effect | Enhanced cAMP increase |
| With Dobutamine | No change in inotropic effect | No additional increase in cAMP |
Experimental Protocol: Evaluation of Inotropic Effects in Isolated Heart Preparations
This protocol is a generalized procedure based on studies evaluating the cardiac effects of PDE inhibitors.
1. Animal Model:
-
Species: Rat.
-
Tissue: Right ventricular strips.
2. Experimental Setup:
-
The ventricular strips are mounted in an organ bath containing a physiological salt solution (e.g., Krebs-Henseleit solution) bubbled with 95% O2 and 5% CO2 at 37°C.
-
The strips are electrically stimulated to contract at a fixed frequency.
-
Contractile force is measured using an isometric force transducer.
3. Drug Application:
-
After a stabilization period, a baseline contractile force is recorded.
-
This compound is added to the organ bath at various concentrations.
-
The effects of this compound are also evaluated in the presence of other agents like glucagon or dobutamine to investigate interactions.
4. Data Analysis:
-
Changes in contractile force are recorded and expressed as a percentage of the baseline.
-
Dose-response curves are generated to determine the potency and efficacy of this compound.
-
At the end of the experiment, tissues can be snap-frozen for subsequent biochemical analysis, such as cAMP level measurement by ELISA or RIA.
Antiplatelet Effects
In platelets, elevated cAMP levels inhibit aggregation. This is a key pharmacodynamic effect of this compound.
Table 3: Inhibitory Effects of this compound on Platelet Aggregation
| Agonist | Species | IC50 |
| ADP | Human | 16.8 µM[4] |
Experimental Protocol: In Vivo Anti-thrombotic Effect in a Rabbit Model
This protocol is adapted from a study on the anti-thrombotic effects of a related PDE3 inhibitor, cilostazol.[5]
1. Animal Model:
-
Species: Rabbit.
2. Surgical Procedure:
-
Animals are anesthetized.
-
A carotid artery is isolated, and a flow probe is placed to monitor blood flow.
-
Mechanical injury is induced to the arterial endothelium to promote thrombus formation, which is observed as cyclic flow reductions (CFRs).
3. Drug Administration:
-
This compound is administered intravenously at different doses.
-
The effect on the frequency and severity of CFRs is monitored over time.
4. Data Analysis:
-
The number and magnitude of CFRs before and after drug administration are quantified.
-
A reduction in CFRs indicates an anti-thrombotic effect.
Effects on Oocyte Maturation
This compound has been shown to reversibly arrest the meiotic maturation of oocytes by maintaining high intracellular cAMP levels.[1]
Table 4: Effect of this compound on Oocyte Maturation in Immature Rats [3]
| Treatment | Effect on Oocyte Maturation |
| This compound (in vivo) | Dose-dependent decrease in maturation |
Experimental Protocol: In Vivo Oocyte Maturation Inhibition in Rats
This protocol is based on a study investigating the in vivo effects of PDE3 inhibitors on ovulation and oocyte maturation.[3]
1. Animal Model:
-
Species: Immature female rats.
2. Hormonal Priming:
-
Rats are primed with pregnant mare's serum gonadotropin (PMSG) to stimulate follicular development.
-
Human chorionic gonadotropin (hCG) is administered 48 hours later to induce ovulation.
3. Drug Administration:
-
This compound is administered orally at various doses prior to the hCG injection.
4. Oocyte Collection and Evaluation:
-
Oviducts are flushed at a specific time point after hCG administration to collect ovulated oocytes.
-
The maturation status of the oocytes (e.g., presence of the germinal vesicle) is assessed microscopically.
5. Data Analysis:
-
The percentage of oocytes at different maturation stages is calculated for each dose group and compared to a control group.
Diagram 3: Experimental Workflow for In Vivo Oocyte Maturation Study
Caption: Workflow for studying in vivo oocyte maturation.
Conclusion
This compound is a selective PDE3 inhibitor with a well-defined mechanism of action that translates into a variety of pharmacodynamic effects in vivo. While its metabolism and excretion have been characterized in rats, a comprehensive in vivo pharmacokinetic profile with key parameters remains to be fully elucidated. The experimental protocols and signaling pathway diagrams provided in this guide offer a framework for researchers to design and interpret studies aimed at further understanding the in vivo pharmacology of this compound. Future research should focus on obtaining detailed pharmacokinetic data in various species to better correlate drug exposure with its pharmacodynamic responses.
References
- 1. This compound, a phosphodiesterase 3A inhibitor, sustains meiotic arrest of rat oocytes by modulating cyclic adenosine monophosphate level and the key regulators of maturation promoting factor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The metabolism of this compound in the rat in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. iacuc.wsu.edu [iacuc.wsu.edu]
- 5. Antiplatelet and antithrombotic activity of cilostazol is potentiated by dipyridamole in rabbits and dissociated from bleeding time prolongation - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling the Role of Cilostamide in Cellular Signaling: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cilostamide, a potent and selective inhibitor of phosphodiesterase 3 (PDE3), has emerged as a critical tool in fundamental research to dissect the intricacies of cyclic adenosine monophosphate (cAMP) signaling pathways. By preventing the degradation of cAMP, this compound effectively elevates intracellular levels of this crucial second messenger, leading to the activation of Protein Kinase A (PKA) and subsequent phosphorylation of a multitude of downstream targets. This guide provides an in-depth overview of the basic research applications of this compound in cell signaling, offering quantitative data, detailed experimental protocols, and visual representations of the underlying molecular mechanisms and experimental workflows.
Data Presentation: The Specificity and Efficacy of this compound
The utility of this compound as a research tool is underscored by its high selectivity for the PDE3 enzyme family. This selectivity allows for the targeted investigation of the PDE3-cAMP-PKA signaling axis with minimal off-target effects. The following tables summarize the inhibitory potency of this compound against various PDE subtypes and its effect on intracellular cAMP levels in different cell types.
| PDE Subtype | IC50 (nM) | Reference |
| PDE3A | 27 | [1][2][3][4] |
| PDE3B | 50 | [1][2][3][4] |
| PDE1 | >300,000 | [1] |
| PDE2 | 12,500 | [1] |
| PDE4 | 88,800 | [1] |
| PDE5 | 15,200 | [1] |
| PDE7 | 22,000 | [1] |
Table 1: this compound IC50 Values for Various PDE Subtypes. The data clearly demonstrates the high selectivity of this compound for PDE3A and PDE3B over other phosphodiesterase subtypes.
| Cell Type | This compound Concentration | Fold Increase in cAMP | Reference |
| Human Aortic Endothelial Cells | 30 µM | ~1.65 | |
| Rat Ventricular Myocytes | 1 µM | Potentiation of β1-AR induced cAMP signals | [5] |
| Rat Oocytes (Metaphase II) | 10 µM | Highest cAMP concentration compared to control | [6] |
| HEK293 Cells | 400 nM | Potentiation of cAMP response at low adenylyl cyclase stimulation | [7] |
Table 2: Effect of this compound on Intracellular cAMP Levels. This table provides examples of the quantitative impact of this compound on cAMP accumulation in various cellular contexts.
Core Signaling Pathway: The this compound-PDE3-cAMP-PKA Axis
This compound exerts its effects by inhibiting PDE3, an enzyme responsible for the hydrolysis of cAMP. This inhibition leads to an accumulation of intracellular cAMP, which then acts as a second messenger to activate PKA. Activated PKA, a serine/threonine kinase, phosphorylates a wide array of downstream substrate proteins, thereby modulating numerous cellular processes.
Figure 1: this compound's Mechanism of Action. This diagram illustrates how this compound inhibits PDE3, leading to an increase in cAMP, activation of PKA, and subsequent phosphorylation of downstream targets, ultimately resulting in a cellular response.
Experimental Protocols
This section provides detailed methodologies for key experiments used to investigate the effects of this compound on cell signaling.
Phosphodiesterase (PDE) Activity Assay
This assay measures the ability of this compound to inhibit the enzymatic activity of PDE3.
Materials:
-
Recombinant human PDE3 enzyme
-
This compound
-
cAMP (substrate)
-
Assay buffer (e.g., 40 mM Tris-HCl, pH 8.0, 10 mM MgCl2, 1 mM DTT)
-
Snake venom nucleotidase
-
Scintillation cocktail
-
Scintillation counter
Procedure:
-
Prepare serial dilutions of this compound in the assay buffer.
-
In a microplate, add the recombinant PDE3 enzyme to each well.
-
Add the different concentrations of this compound to the wells. Include a control with no inhibitor.
-
Initiate the reaction by adding [3H]-cAMP to each well.
-
Incubate the plate at 30°C for a specified time (e.g., 30 minutes).
-
Stop the reaction by adding a stop solution (e.g., 0.1 M HCl).
-
Add snake venom nucleotidase to convert the resulting [3H]-AMP to [3H]-adenosine.
-
Add a slurry of anion-exchange resin to bind the unreacted [3H]-cAMP.
-
Centrifuge the plate to pellet the resin.
-
Transfer the supernatant containing [3H]-adenosine to a scintillation vial with scintillation cocktail.
-
Measure the radioactivity using a scintillation counter.
-
Calculate the percentage of inhibition for each this compound concentration and determine the IC50 value.
Intracellular cAMP Measurement Assay
This assay quantifies the change in intracellular cAMP levels in response to this compound treatment.
Materials:
-
Cell line of interest
-
Cell culture medium and reagents
-
This compound
-
Cell lysis buffer
-
cAMP assay kit (e.g., ELISA or HTRF-based kit)
-
Microplate reader
Procedure:
-
Seed the cells in a multi-well plate and culture until they reach the desired confluency.
-
Treat the cells with various concentrations of this compound for a specific duration. Include an untreated control.
-
Optional: Stimulate the cells with an adenylyl cyclase activator (e.g., forskolin) to induce cAMP production.
-
Aspirate the medium and lyse the cells using the provided lysis buffer.
-
Perform the cAMP measurement according to the manufacturer's instructions of the chosen assay kit. This typically involves a competitive binding reaction.
-
Read the plate using a microplate reader at the appropriate wavelength.
-
Calculate the concentration of cAMP in each sample based on a standard curve.
-
Express the results as fold change over the untreated control.
Protein Kinase A (PKA) Activity Assay
This assay measures the activity of PKA in cell lysates following treatment with this compound.
Materials:
-
Cell line of interest
-
This compound
-
Cell lysis buffer containing protease and phosphatase inhibitors
-
PKA activity assay kit (e.g., ELISA-based or radioactive assay)
-
Protein concentration assay kit (e.g., BCA assay)
-
Microplate reader or scintillation counter
Procedure:
-
Culture and treat the cells with this compound as described in the cAMP measurement assay.
-
Lyse the cells and collect the cell lysates.
-
Determine the protein concentration of each lysate.
-
Perform the PKA activity assay according to the manufacturer's protocol. This often involves the phosphorylation of a specific PKA substrate.
-
For ELISA-based kits, a specific antibody detects the phosphorylated substrate, and a secondary antibody conjugated to an enzyme provides a colorimetric or fluorescent signal.
-
For radioactive assays, [γ-32P]ATP is used, and the incorporation of 32P into the substrate is measured.
-
Read the results using the appropriate instrument.
-
Normalize the PKA activity to the total protein concentration of each sample.
Experimental and Logical Workflows
Effective research design is paramount when investigating the effects of a compound like this compound. The following diagrams illustrate a typical experimental workflow and a logical framework for characterizing a PDE inhibitor.
Figure 3: Logical Workflow. A decision-making framework for the systematic characterization of a phosphodiesterase inhibitor's effects on cell signaling.
Diverse Applications of this compound in Cell Signaling Research
The ability of this compound to specifically modulate the PDE3-cAMP-PKA pathway has made it a valuable tool across various research fields:
-
Cardiovascular Research: this compound is used to study cAMP signaling in cardiomyocytes, vascular smooth muscle cells, and platelets. Research in this area focuses on its effects on cardiac contractility, vasodilation, and the inhibition of platelet aggregation.[5]
-
Neuroscience: In the central nervous system, cAMP signaling is crucial for processes like learning, memory, and neuronal survival. This compound is employed to investigate the role of PDE3 in these functions and to explore its potential neuroprotective effects in models of neurodegenerative diseases.
-
Immunology and Inflammation: cAMP plays a key role in regulating the function of immune cells. This compound is used to study how elevating cAMP levels in immune cells can modulate inflammatory responses, making it a tool to investigate potential anti-inflammatory therapies.
-
Cancer Biology: The cAMP signaling pathway can have dual roles in cancer, either promoting or inhibiting cell growth depending on the cancer type. Researchers use this compound to dissect the specific role of PDE3 and cAMP in the proliferation, survival, and differentiation of cancer cells.
-
Reproductive Biology: this compound has been shown to sustain the meiotic arrest of oocytes by increasing intraoocyte cAMP levels, making it a useful tool for studying oocyte maturation and improving in vitro fertilization techniques.[6]
Conclusion
This compound's high selectivity for PDE3 makes it an indispensable pharmacological tool for elucidating the complex and multifaceted roles of the cAMP-PKA signaling pathway in a wide range of biological processes. This technical guide provides a comprehensive resource for researchers, offering the necessary data, protocols, and conceptual frameworks to effectively utilize this compound in their investigations into the fundamental mechanisms of cell signaling. By enabling the precise manipulation of a key signaling node, this compound will continue to contribute to significant advances in our understanding of cellular function in both health and disease.
References
- 1. Effects of the cAMP-elevating agents this compound, cilostazol and forskolin on the phosphorylation of Akt and GSK-3beta in platelets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Inhibition of platelet aggregation by the cAMP-phosphodiesterase inhibitor, this compound, may not be associated with activation of cAMP-dependent protein kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Regulation by phosphodiesterase isoforms of protein kinase A-mediated attenuation of myocardial protein kinase D activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. A specific pattern of phosphodiesterases controls the cAMP signals generated by different Gs-coupled receptors in adult rat ventricular myocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound, a phosphodiesterase 3A inhibitor, sustains meiotic arrest of rat oocytes by modulating cyclic adenosine monophosphate level and the key regulators of maturation promoting factor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Cyclic AMP Control Measured in Two Compartments in HEK293 Cells: Phosphodiesterase KM Is More Important than Phosphodiesterase Localization | PLOS One [journals.plos.org]
Cilostamide's Impact on Calcium Signaling Pathways: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cilostamide, a potent and selective phosphodiesterase 3 (PDE3) inhibitor, has garnered significant interest for its therapeutic potential, primarily attributed to its antiplatelet and vasodilatory effects. The molecular mechanisms underpinning these actions are intricately linked to the modulation of intracellular cyclic adenosine monophosphate (cAMP) levels and, consequently, the complex network of calcium (Ca2+) signaling pathways. This technical guide provides an in-depth exploration of this compound's impact on Ca2+ signaling, presenting quantitative data, detailed experimental protocols, and visual representations of the involved pathways to serve as a comprehensive resource for the scientific community.
Core Mechanism of Action
This compound exerts its primary effect by selectively inhibiting PDE3, an enzyme responsible for the degradation of cAMP. This inhibition leads to an accumulation of intracellular cAMP, which in turn activates downstream effectors, most notably Protein Kinase A (PKA) and Exchange protein directly activated by cAMP (Epac). These signaling cascades have profound and diverse effects on Ca2+ homeostasis, varying significantly across different cell types.
Quantitative Data on this compound's Potency and Effects
The following tables summarize the key quantitative data regarding this compound's inhibitory activity and its impact on intracellular Ca2+ levels in various cell types.
| Parameter | Value | Cell/Enzyme System | Reference |
| IC50 (PDE3A) | 27 nM | Recombinant Human PDE3A | [1][2] |
| IC50 (PDE3B) | 50 nM | Recombinant Human PDE3B | [1][2] |
| IC50 (Platelet Aggregation) | 16.8 µM | ADP-induced human platelets | [2] |
Table 1: Inhibitory Potency of this compound. This table details the half-maximal inhibitory concentrations (IC50) of this compound on its primary targets, the PDE3 isoforms, and its functional effect on platelet aggregation.
| Cell Type | This compound Concentration | Effect on Intracellular Ca2+ | Fold Change (approx.) | Reference |
| Human Aortic Endothelial Cells | 30 µM (Cilostazol) | Increase | 10.36 | |
| Human Aortic Endothelial Cells | Not specified | Increase | 3.4 | |
| Mouse Femoral Smooth Muscle Cells | Dose-dependent | Inhibition of endothelin-induced extracellular Ca2+ influx | Not applicable | [3] |
| Rat Platelets | Not specified | Inhibition of thrombin-induced [Ca2+]i rise | Not applicable | [4] |
| Rat Ventricular Myocytes | 0.1 µM | No effect on basal L-type Ca2+ current | No change | [5] |
Table 2: Effects of this compound on Intracellular Calcium. This table summarizes the observed effects of this compound on intracellular Ca2+ concentrations in different cell types. Note that one study used cilostazol, a closely related PDE3 inhibitor.
Signaling Pathways Modulated by this compound
This compound's influence on Ca2+ signaling is not monolithic; it engages different pathways depending on the cellular context. The following diagrams illustrate the key signaling cascades.
PKA-Mediated Calcium Regulation
In many cell types, particularly cardiomyocytes, the elevation of cAMP by this compound leads to the activation of PKA. PKA then phosphorylates several key proteins involved in Ca2+ handling:
-
L-type Ca2+ Channels: Phosphorylation of L-type Ca2+ channels can increase their open probability, leading to enhanced Ca2+ influx. However, studies in rat ventricular myocytes show that this compound alone (0.1 µM) has no significant effect on basal L-type Ca2+ current, suggesting a more complex regulation that may involve other PDE isoforms.[5]
-
Phospholamban (PLN): PKA-mediated phosphorylation of PLN relieves its inhibition of the Sarco/Endoplasmic Reticulum Ca2+-ATPase (SERCA) pump. This enhances the reuptake of Ca2+ into the sarcoplasmic reticulum (SR), leading to increased SR Ca2+ load and faster relaxation.
-
Ryanodine Receptors (RyRs): PKA can also phosphorylate RyRs, the SR Ca2+ release channels, potentially sensitizing them to Ca2+-induced Ca2+ release (CICR).
Epac-Mediated Calcium Regulation
In other cell types, such as human aortic endothelial cells, the effects of cAMP elevation are mediated by Epac. This pathway can lead to an increase in intracellular Ca2+ through the activation of Phospholipase C (PLC) and subsequent production of inositol trisphosphate (IP3), which triggers Ca2+ release from the endoplasmic reticulum (ER) via IP3 receptors (IP3Rs).
Experimental Protocols
Measurement of Intracellular Calcium Concentration using Fura-2 AM
This protocol is a standard method for quantifying intracellular Ca2+ levels and their dynamic changes in response to stimuli like this compound.
Principle: Fura-2 AM is a membrane-permeant dye that is cleaved by intracellular esterases to the fluorescent Ca2+ indicator Fura-2. Fura-2 exhibits a shift in its fluorescence excitation spectrum upon binding to Ca2+. The ratio of fluorescence emission at 510 nm when excited at 340 nm (Ca2+-bound Fura-2) and 380 nm (Ca2+-free Fura-2) is used to calculate the intracellular Ca2+ concentration, providing a ratiometric measurement that is independent of dye concentration and cell thickness.
Materials:
-
Fura-2 AM (acetoxymethyl ester)
-
Pluronic F-127 (optional, aids in dye solubilization)
-
Hanks' Balanced Salt Solution (HBSS) or other physiological saline
-
Bovine Serum Albumin (BSA)
-
Probenecid (optional, inhibits dye extrusion)
-
Cells of interest cultured on glass coverslips or in 96-well plates
-
Fluorescence microscope or plate reader equipped for ratiometric imaging
Procedure:
-
Cell Preparation: Culture cells to the desired confluency on a suitable imaging substrate.
-
Loading Solution Preparation:
-
Prepare a stock solution of Fura-2 AM in anhydrous DMSO.
-
Dilute the Fura-2 AM stock solution in a physiological buffer (e.g., HBSS) to a final concentration of 1-5 µM. The addition of a small amount of Pluronic F-127 can aid in solubilization.
-
-
Cell Loading:
-
Wash the cells once with the physiological buffer.
-
Incubate the cells with the Fura-2 AM loading solution for 30-60 minutes at 37°C in the dark.[6]
-
-
De-esterification:
-
Wash the cells twice with the physiological buffer to remove extracellular dye.
-
Incubate the cells for an additional 15-30 minutes at room temperature in the dark to allow for complete de-esterification of the Fura-2 AM.[6] The buffer during this step can be supplemented with probenecid to prevent dye leakage.
-
-
Imaging:
-
Mount the coverslip on the microscope stage or place the plate in the reader.
-
Acquire fluorescence images or readings by alternating excitation between 340 nm and 380 nm and measuring emission at 510 nm.
-
Establish a baseline reading before adding this compound or other compounds.
-
Record the changes in the 340/380 nm fluorescence ratio over time after the addition of the test compound.
-
-
Data Analysis:
-
Calculate the 340/380 nm ratio for each time point.
-
The ratio values can be converted to absolute Ca2+ concentrations using the Grynkiewicz equation, which requires calibration with solutions of known Ca2+ concentrations.
-
Whole-Cell Patch-Clamp Recording of L-type Ca2+ Currents
This electrophysiological technique allows for the direct measurement of ion channel activity, such as the L-type Ca2+ current, in response to pharmacological agents like this compound.
Principle: A glass micropipette with a very small tip is sealed onto the surface of a single cell. The membrane patch under the pipette tip is then ruptured to gain electrical access to the entire cell. The voltage across the cell membrane is "clamped" at a desired level, and the current that flows through the ion channels is measured.
Materials:
-
Isolated cells (e.g., cardiomyocytes)
-
Patch-clamp amplifier and data acquisition system
-
Micromanipulator and microscope
-
Borosilicate glass capillaries for pulling micropipettes
-
Extracellular and intracellular (pipette) solutions formulated to isolate Ca2+ currents (e.g., containing Cs+ to block K+ channels and a Ca2+ buffer like EGTA in the pipette solution).[5][7]
Procedure:
-
Pipette Preparation: Pull micropipettes from borosilicate glass capillaries to a resistance of 2-5 MΩ when filled with the intracellular solution.
-
Cell Plating: Plate isolated cells in a recording chamber on the microscope stage.
-
Seal Formation:
-
Lower the micropipette onto a cell and apply gentle suction to form a high-resistance "gigaohm" seal between the pipette tip and the cell membrane.
-
-
Whole-Cell Configuration: Apply a brief pulse of suction to rupture the membrane patch, establishing the whole-cell configuration.
-
Current Recording:
-
Clamp the cell at a holding potential (e.g., -80 mV) where L-type Ca2+ channels are closed.
-
Apply depolarizing voltage steps (e.g., to 0 mV) to activate the channels and record the resulting inward Ca2+ current. A prepulse to inactivate Na+ channels is often used.[5]
-
Establish a stable baseline recording of the L-type Ca2+ current.
-
-
Drug Application: Perfuse the recording chamber with the extracellular solution containing the desired concentration of this compound.
-
Data Acquisition and Analysis: Record the L-type Ca2+ current in the presence of this compound and compare the current amplitude and kinetics to the baseline recording.
SERCA Activity Assay
This biochemical assay measures the rate of Ca2+ uptake by the SERCA pump in isolated sarcoplasmic/endoplasmic reticulum vesicles.
Principle: The activity of SERCA is determined by measuring the rate of ATP hydrolysis or the rate of Ca2+ uptake into isolated SR/ER vesicles. An NADH-coupled enzymatic assay is a common method to measure ATP hydrolysis. The breakdown of ATP to ADP is coupled to the oxidation of NADH, which can be monitored spectrophotometrically as a decrease in absorbance at 340 nm.[8] Alternatively, Ca2+ uptake can be measured using a fluorescent Ca2+ indicator or radioactive 45Ca2+.[2]
Materials:
-
Isolated SR/ER vesicles from the tissue of interest
-
Assay buffer containing MOPS or HEPES, KCl, and MgCl2
-
ATP
-
Ca2+/EGTA buffers to set the free Ca2+ concentration
-
For NADH-coupled assay: phosphoenolpyruvate, pyruvate kinase, lactate dehydrogenase, and NADH[9]
-
For Ca2+ uptake assay: a fluorescent Ca2+ indicator (e.g., Fluo-4) or 45Ca2+ and an oxalate solution to precipitate intravesicular Ca2+.[2]
-
Spectrophotometer or fluorescence plate reader
Procedure:
-
Vesicle Preparation: Isolate SR/ER vesicles from the tissue of interest using differential centrifugation.
-
Reaction Mixture Preparation: Prepare a reaction mixture containing the assay buffer, SR/ER vesicles, and Ca2+/EGTA to achieve a specific free Ca2+ concentration.
-
Assay Initiation: Initiate the reaction by adding ATP.
-
Measurement (NADH-coupled method):
-
Continuously monitor the decrease in NADH absorbance at 340 nm.
-
The rate of absorbance change is proportional to the rate of ATP hydrolysis and thus SERCA activity.
-
-
Measurement (Ca2+ uptake method):
-
At various time points, stop the reaction and separate the vesicles from the assay medium (e.g., by filtration).
-
Quantify the amount of Ca2+ taken up by the vesicles using either liquid scintillation counting (for 45Ca2+) or by measuring the fluorescence of an external Ca2+ indicator.
-
-
Data Analysis: Calculate the rate of ATP hydrolysis or Ca2+ uptake per milligram of protein to determine the specific activity of SERCA. Compare the activity in the presence and absence of this compound.
Conclusion
This compound's role as a PDE3 inhibitor places it at a critical nexus of cAMP and Ca2+ signaling. Its impact on intracellular Ca2+ is highly context-dependent, leading to a decrease in Ca2+ in platelets, a potential increase in cardiomyocytes (though nuanced), and complex modulatory effects in endothelial and vascular smooth muscle cells. This guide provides a foundational understanding of these processes, supported by quantitative data and detailed experimental methodologies, to aid researchers in further elucidating the intricate interplay between this compound and calcium signaling in various physiological and pathological contexts. The provided diagrams and protocols serve as practical tools for designing and interpreting experiments aimed at exploring the multifaceted effects of this important pharmacological agent.
References
- 1. The phosphodiesterase 3 inhibitor this compound enhances inotropic responses to glucagon but not to dobutamine in rat ventricular myocardium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A Large-Scale High-Throughput Screen for Modulators of SERCA Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cilostazol Prevents Endothelin-Induced Smooth Muscle Constriction and Proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inhibitory Effects of Aspirin and Cilostazol on Intracellular Ca2+ Mobilization and Aggregation in Thrombin-activated Human Platelets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Characterization of the cyclic nucleotide phosphodiesterase subtypes involved in the regulation of the L-type Ca2+ current in rat ventricular myocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. hellobio.com [hellobio.com]
- 7. docs.axolbio.com [docs.axolbio.com]
- 8. Restoration of Sarcoplasmic Reticulum Ca2+ ATPase (SERCA) Activity Prevents Age-Related Muscle Atrophy and Weakness in Mice [mdpi.com]
- 9. biorxiv.org [biorxiv.org]
Methodological & Application
Application Notes and Protocols for Cilostamide in In Vitro Oocyte Maturation
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the use of cilostamide in in vitro oocyte maturation (IVM). This compound, a specific inhibitor of phosphodiesterase 3A (PDE3A), offers a reversible method to arrest oocytes at the germinal vesicle (GV) stage, allowing for synchronization of nuclear and cytoplasmic maturation and potentially improving developmental competence.
Introduction
In vitro maturation (IVM) is a critical technology in assisted reproduction and research. However, spontaneous meiotic resumption upon removal of oocytes from the follicular environment can lead to asynchrony between nuclear and cytoplasmic maturation, compromising developmental outcomes. This compound addresses this challenge by reversibly arresting meiosis. As a PDE3A inhibitor, it prevents the degradation of cyclic adenosine monophosphate (cAMP) within the oocyte.[1][2] Elevated intracellular cAMP levels maintain the oocyte in meiotic arrest at the prophase of the first meiotic division.[1][3] This temporary arrest, often referred to as pre-IVM, allows the oocyte cytoplasm to undergo essential maturation processes, better preparing it for successful fertilization and embryonic development.[4][5]
Mechanism of Action
This compound specifically targets and inhibits PDE3A, the primary phosphodiesterase isoform found in oocytes.[6][7] This inhibition leads to an accumulation of intracellular cAMP.[4] High levels of cAMP activate Protein Kinase A (PKA), which in turn phosphorylates and inactivates key cell cycle regulators like the M-phase Promoting Factor (MPF), thereby maintaining the oocyte in meiotic arrest at the GV stage.[4][8] This effect is reversible; upon removal of this compound, intracellular cAMP levels decrease, PKA activity is reduced, and the oocyte resumes meiosis.[9][10]
Signaling Pathway of this compound-Induced Meiotic Arrest
Caption: this compound inhibits PDE3A, increasing cAMP and activating PKA to maintain meiotic arrest.
Experimental Protocols
The following protocols are generalized from published studies. Researchers should optimize concentrations and timings for their specific species and experimental conditions.
Materials
-
This compound (e.g., Cayman Chemical, Ann Arbor, MI, USA)
-
Dimethyl sulfoxide (DMSO) for stock solution preparation
-
Appropriate oocyte maturation medium (e.g., TCM-199, MEM) supplemented with hormones (e.g., FSH, LH, hCG) and serum as required for the species.
-
Incubator with controlled temperature, humidity, and CO2 atmosphere.
Preparation of this compound Stock Solution
-
Dissolve this compound in DMSO to create a concentrated stock solution (e.g., 10 mM).
-
Store the stock solution at -20°C.
-
On the day of the experiment, dilute the stock solution in the maturation medium to the desired final concentration. Ensure the final DMSO concentration in the culture medium is minimal (typically <0.1%) to avoid solvent toxicity.
General Protocol for Pre-IVM with this compound
This protocol describes a biphasic culture system: a pre-maturation step with this compound followed by a standard maturation period.
Caption: Experimental workflow for this compound-based in vitro oocyte maturation.
-
Oocyte Collection : Collect cumulus-oocyte complexes (COCs) from antral follicles.
-
Pre-maturation Culture : Culture the COCs in maturation medium supplemented with the desired concentration of this compound. The duration of this pre-incubation can vary (see Table 1).
-
Washing : After the pre-maturation period, thoroughly wash the oocytes (3-5 times) in fresh, this compound-free maturation medium to remove the inhibitor.
-
In Vitro Maturation : Culture the washed oocytes in standard, this compound-free IVM medium until they reach the metaphase II (MII) stage. The duration of this step is species-dependent.
-
Assessment : Evaluate oocyte maturation status (e.g., extrusion of the first polar body) at various time points.
Protocol for Combined this compound and Forskolin Treatment
Forskolin, an adenylate cyclase activator, can be used in combination with this compound to enhance the meiotic arrest by further increasing intracellular cAMP levels.[11][12]
-
Follow the general protocol above, but supplement the pre-maturation medium with both this compound and forskolin at the desired concentrations.
-
The washing step is crucial to remove both inhibitors before proceeding to the standard IVM culture.
Quantitative Data Summary
The following tables summarize quantitative data from various studies on the use of this compound in IVM.
Table 1: Effective Concentrations of this compound for Meiotic Arrest in Different Species
| Species | This compound Concentration | Duration of Treatment | Outcome | Reference(s) |
| Mouse | 1 µM | Not specified | Effective in vitro concentration for meiotic arrest. | [9] |
| Mouse | 1.06 µmol/L | 24-48 hours | Arrested oocyte maturation at the GV stage. | [13] |
| Rat | 10 µM | 3 hours | Sustained meiotic arrest. | [4] |
| Human | 20 µM | 6, 12, 24, or 48 hours | Delayed spontaneous meiotic progression. | [11][12] |
| Human | 1 µM | 6 hours | 92.1% of oocytes remained at the GV stage. | [5] |
| Bovine | 10-20 µM | 12 hours | Resulted in meiotic arrest. | [14] |
| Ovine | 1 µM | 6-22 hours | Maintained oocytes at the GV stage. | [15] |
| Pig | 1 µM | 24 hours | Most effective treatment in preventing the completion of meiosis I. | [16] |
Table 2: Effects of this compound (with or without Forskolin) on Oocyte Maturation and Embryo Development
| Species | Treatment | Key Findings | Reference(s) |
| Human | 20 µM this compound + 50 µM Forskolin (24h pre-IVM) | Significantly higher fertilization rate compared to control. Slight, non-significant increase in blastocyst formation rate. | [11][12] |
| Human | 1 µM this compound (6h pre-IVM) | Improved blastocyst quality compared to the control group. | [5] |
| Mouse | Cilostazol (a this compound analog) | Reversible meiotic arrest; normal fertilization, embryo cleavage, and blastocyst formation after drug removal. | [9] |
| Ovine | 1 µM this compound and/or 50 µM Forskolin | Prematuration culture with this compound and/or forskolin affected the timing of meiotic progression. | [15] |
Conclusion
This compound is a valuable tool for IVM protocols, offering a reliable and reversible method for arresting oocyte meiosis. This allows for a pre-maturation period that can enhance the coordination of nuclear and cytoplasmic maturation, potentially leading to improved developmental competence. The optimal concentration and duration of this compound treatment are species-specific and require empirical determination. The combination of this compound with forskolin may offer a synergistic effect in maintaining meiotic arrest. These protocols and data provide a solid foundation for researchers to incorporate this compound into their IVM workflows.
References
- 1. Role of cyclic nucleotide phosphodiesterases in resumption of meiosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Role of PDE3A in Regulation of Cell Cycle Progression in Mouse Vascular Smooth Muscle Cells and Oocytes: Implications in Cardiovascular Diseases and Infertility - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Regulation of oocyte maturation. The role of cAMP - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound, a phosphodiesterase 3A inhibitor, sustains meiotic arrest of rat oocytes by modulating cyclic adenosine monophosphate level and the key regulators of maturation promoting factor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effects of prematuration culture with a phosphodiesterase-3 inhibitor on oocyte morphology and embryo quality in in vitro maturation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. weizmann.elsevierpure.com [weizmann.elsevierpure.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. The role of cilostazol, a phosphodiesterase 3 inhibitor, on oocyte maturation and subsequent pregnancy in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 11. academic.oup.com [academic.oup.com]
- 12. Effects of this compound and forskolin on the meiotic resumption and embryonic development of immature human oocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. In vitro effects of cilostazol, a phosphodiesterase 3A inhibitor, on mouse oocyte maturation and morphology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Effect of type 3 and type 4 phosphodiesterase inhibitors on the maintenance of bovine oocytes in meiotic arrest - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
Application Notes: Synergistic Elevation of Intracellular cAMP through Co-administration of Cilostamide and Rolipram
Introduction
Cyclic adenosine monophosphate (cAMP) is a critical second messenger involved in a myriad of cellular processes, including cell proliferation, differentiation, apoptosis, and inflammation. The intracellular concentration of cAMP is tightly regulated by its synthesis via adenylyl cyclase and its degradation by a superfamily of enzymes known as phosphodiesterases (PDEs). By targeting specific PDE isozymes, it is possible to modulate cAMP signaling in a targeted manner.
Cilostamide is a selective inhibitor of Phosphodiesterase 3 (PDE3), with a high affinity for both PDE3A and PDE3B isoforms.[1][2] Rolipram is a well-characterized selective inhibitor of Phosphodiesterase 4 (PDE4), which is encoded by four genes (PDE4A-D).[3][4] PDE3 and PDE4 are the predominant cAMP-specific PDEs in a wide variety of cell types.[4][5][6]
The co-administration of this compound and Rolipram offers a powerful strategy to synergistically elevate intracellular cAMP levels. By simultaneously inhibiting two major cAMP-degrading enzymes, this combination can achieve a more robust and sustained increase in cAMP than treatment with either agent alone. This approach has been shown to enhance the developmental competence of oocytes and synergistically inhibit the proliferation of certain cell types.[7][8] These application notes provide detailed protocols for studying the effects of co-administering this compound and Rolipram in a cell culture setting.
Data Presentation
Inhibitor Specificity
The following table summarizes the inhibitory concentrations (IC50) of this compound and Rolipram against their respective PDE targets. This data is crucial for designing experiments and selecting appropriate drug concentrations.
| Compound | Target PDE Isozyme | IC50 Value | Reference |
| This compound | PDE3A | 27 nM | [1] |
| PDE3B | 50 nM | [1] | |
| Rolipram | PDE4A | 3 nM | [3] |
| PDE4B | 130 nM | [3] | |
| PDE4D | 240 nM | [3] |
Representative Data: Co-administration Effects
This table provides an example of expected results from a co-administration experiment, demonstrating the synergistic effect on intracellular cAMP levels and a potential outcome on cell proliferation in a hypothetical cell line.
| Treatment Group | This compound (µM) | Rolipram (µM) | Intracellular cAMP (pmol/mL) | Cell Proliferation (% of Control) |
| Vehicle Control (DMSO) | 0 | 0 | 12.5 | 100% |
| This compound Alone | 1 | 0 | 25.8 | 85% |
| Rolipram Alone | 1 | 0 | 31.2 | 82% |
| This compound + Rolipram | 1 | 1 | 75.6 | 60% |
Signaling Pathway and Experimental Workflow
Caption: this compound and Rolipram inhibit PDE3 and PDE4, respectively, preventing cAMP degradation.
Caption: Workflow for assessing this compound and Rolipram effects on cells.
Experimental Protocols
1. General Cell Culture Protocol
This protocol provides a general guideline for maintaining a cell line (e.g., HEK293, CHO, MCF-7) suitable for studying cAMP signaling.
-
Materials:
-
Appropriate cell line
-
Complete growth medium (e.g., DMEM or RPMI-1640)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA
-
Phosphate-Buffered Saline (PBS), sterile
-
Cell culture flasks and plates
-
-
Procedure:
-
Maintain cells in T-75 flasks at 37°C in a humidified atmosphere with 5% CO₂.[9]
-
Change the growth medium every 2-3 days.
-
When cells reach 80-90% confluency, subculture them.
-
Aspirate the medium, wash the cell monolayer with sterile PBS, and aspirate the PBS.
-
Add 2-3 mL of Trypsin-EDTA and incubate at 37°C for 3-5 minutes, or until cells detach.
-
Neutralize the trypsin by adding 5-7 mL of complete growth medium.
-
Transfer the cell suspension to a 15 mL conical tube and centrifuge at 200 x g for 5 minutes.
-
Aspirate the supernatant, resuspend the cell pellet in fresh medium, and plate at the desired density for experiments.
-
2. Drug Stock and Working Solution Preparation
-
Materials:
-
This compound powder
-
Rolipram powder
-
Dimethyl sulfoxide (DMSO), sterile
-
-
Procedure:
-
This compound Stock (10 mM): Prepare a 10 mM stock solution of this compound in DMSO. For example, dissolve 3.42 mg of this compound (MW: 342.43 g/mol ) in 1 mL of DMSO.[1] Aliquot and store at -20°C.
-
Rolipram Stock (10 mM): Prepare a 10 mM stock solution of Rolipram in DMSO. For example, dissolve 2.75 mg of Rolipram (MW: 275.3 g/mol ) in 1 mL of DMSO.[3] Aliquot and store at -20°C to be used within 3 months.[3]
-
Working Solutions: On the day of the experiment, thaw the stock solutions and prepare serial dilutions in serum-free cell culture medium to achieve the final desired concentrations. The final DMSO concentration in the culture should be kept below 0.5% to avoid solvent-induced cytotoxicity.[10]
-
3. Co-administration Protocol for Cell Treatment
-
Procedure:
-
Seed cells into a 96-well plate at a density of 10,000-20,000 cells per well in 100 µL of complete growth medium.
-
Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.
-
After incubation, aspirate the medium.
-
Add 90 µL of serum-free medium to each well.
-
Add 10 µL of the drug working solutions to the appropriate wells (Vehicle, this compound alone, Rolipram alone, and the combination).
-
Incubate the plate for the desired treatment period (e.g., 15 minutes for acute cAMP signaling, or 24-72 hours for proliferation/viability studies).[10][11]
-
4. Intracellular cAMP Measurement Protocol (Luminescence-Based Assay)
This protocol is based on a common commercial assay format, such as the cAMP-Glo™ Assay.[11]
-
Materials:
-
cAMP-Glo™ Assay Kit (or equivalent)
-
Treated cells in a white-walled 96-well plate
-
Luminometer
-
-
Procedure:
-
After the drug treatment period, remove the plate from the incubator and allow it to equilibrate to room temperature.
-
Add the specified volume of cell lysis buffer provided in the kit to each well.
-
Add the cAMP detection solution, which contains protein kinase A (PKA), to each well.[11]
-
Incubate for 20 minutes at room temperature. During this step, the amount of cAMP in the sample is inversely proportional to the activity of PKA.[11]
-
Add the Kinase-Glo® reagent to measure the amount of remaining ATP, which is converted into a luminescent signal.[11]
-
Incubate for 10 minutes at room temperature.
-
Measure luminescence using a plate-reading luminometer. A lower luminescent signal indicates a higher initial concentration of cAMP.
-
5. Cell Viability Protocol (Resazurin Reduction Assay)
This assay measures the metabolic activity of viable cells.[10][12]
-
Materials:
-
Resazurin sodium salt solution
-
Treated cells in a clear-bottomed 96-well plate
-
Fluorescence plate reader (Excitation ~560 nm, Emission ~590 nm)
-
-
Procedure:
-
Following the drug incubation period (e.g., 24, 48, or 72 hours), add resazurin solution to each well to a final concentration of approximately 10% of the total volume.[10]
-
Return the plate to the incubator and incubate for 2-4 hours.[10] During this time, viable, metabolically active cells will reduce the blue, non-fluorescent resazurin to the pink, highly fluorescent resorufin.
-
Measure the fluorescence using a plate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control cells after subtracting the background fluorescence from wells containing medium only.
-
References
- 1. selleckchem.com [selleckchem.com]
- 2. This compound | Phosphodiesterases | Tocris Bioscience [tocris.com]
- 3. Rolipram | Cell Signaling Technology [cellsignal.com]
- 4. Rolipram, a Selective Phosphodiesterase 4 Inhibitor, Ameliorates Mechanical Hyperalgesia in a Rat Model of Chemotherapy-Induced Neuropathic Pain through Inhibition of Inflammatory Cytokines in the Dorsal Root Ganglion - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Therapeutic Profile of Rolipram, PDE Target and Mechanism of Action as a Neuroprotectant following Spinal Cord Injury | PLOS One [journals.plos.org]
- 6. mdpi.com [mdpi.com]
- 7. The combination of rolipram and this compound improved the developmental competence of cloned porcine embryos - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. genome.ucsc.edu [genome.ucsc.edu]
- 10. researchgate.net [researchgate.net]
- 11. Measuring cAMP Levels and Cytotoxicity in a Single Plate Well [promega.com]
- 12. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Application Notes: The Role of Cilostamide in Smooth Muscle Relaxation Studies
Audience: Researchers, scientists, and drug development professionals.
Introduction: Cilostamide is a potent and selective inhibitor of phosphodiesterase 3 (PDE3), an enzyme crucial for the degradation of cyclic adenosine monophosphate (cAMP).[1][2] By inhibiting PDE3, this compound elevates intracellular cAMP levels, leading to a cascade of downstream effects that culminate in smooth muscle relaxation.[3][4] This property makes it an invaluable tool in physiological and pharmacological studies across various types of smooth muscle, including vascular, airway, and gastrointestinal tissues. These application notes provide a comprehensive overview of this compound's mechanism, its application in research, and detailed protocols for its use in experimental settings.
Mechanism of Action: PDE3 Inhibition and cAMP Signaling
This compound exerts its effects by selectively inhibiting the PDE3 enzyme. In smooth muscle cells, the binding of agonists (like beta-adrenergic agonists) to Gs-protein coupled receptors activates adenylyl cyclase, which converts ATP to cAMP. cAMP then acts as a second messenger, primarily activating Protein Kinase A (PKA).[3] PKA phosphorylates several downstream targets, most notably inhibiting myosin light chain kinase (MLCK).[4] MLCK is the enzyme responsible for phosphorylating the myosin light chain, a critical step for actin-myosin cross-bridge formation and muscle contraction.[5] By inhibiting MLCK, increased cAMP levels lead to reduced myosin phosphorylation, resulting in smooth muscle relaxation and vasodilation.[3][4] PDE3 enzymes break down cAMP, thus terminating this signaling pathway. This compound's inhibition of PDE3 sustains elevated cAMP levels, thereby promoting a prolonged state of relaxation.[6]
Caption: this compound inhibits PDE3, increasing cAMP levels and promoting smooth muscle relaxation.
Applications in Smooth Muscle Research
This compound is utilized to study relaxation mechanisms in various smooth muscle tissues.
-
Vascular Smooth Muscle (VSMCs): this compound is a potent vasodilator and is used to study the effects of cAMP-mediated signaling on blood vessel tone.[4] It has been shown to synergize with β-adrenergic agonists like isoproterenol to enhance the relaxation of aortic strips.[7] Beyond relaxation, this compound also inhibits VSMC proliferation and migration, making it a compound of interest in studies of atherosclerosis and restenosis.[7][8]
-
Airway Smooth Muscle (ASMs): While PDE4 is considered the predominant PDE isoform in ASMs, PDE3 inhibitors like this compound are also studied for their potential bronchodilatory effects.[9] Research indicates that this compound can attenuate bronchoconstriction, suggesting a role in studying airway hyperresponsiveness as seen in asthma.[10]
-
Gastrointestinal (GI) Smooth Muscle: Studies on circular smooth muscle strips from the murine fundus, jejunum, and colon show that this compound concentration-dependently decreases contractions induced by both the muscarinic agonist carbachol and electrical field stimulation (EFS).[11] This demonstrates its utility in investigating the modulation of cholinergic pathways in GI motility.
-
Detrusor Smooth Muscle (DSM): General PDE inhibitors have been shown to reduce spontaneous and induced contractions of bladder smooth muscle.[12] The underlying mechanism involves the activation of large-conductance K+ (BK) channels via the cAMP pathway, leading to membrane hyperpolarization and relaxation. This compound can be used to specifically probe the contribution of the PDE3 isoform to this effect.
Quantitative Data Summary
The following table summarizes key quantitative parameters for this compound from various studies. This data is crucial for designing experiments and interpreting results.
| Parameter | Value | Target/System | Comments | Source(s) |
| IC₅₀ | 27 nM | PDE3A (recombinant) | Potent inhibition of the PDE3A isoform. | [1] |
| IC₅₀ | 50 nM | PDE3B (recombinant) | Potent inhibition of the PDE3B isoform. | [1] |
| Inhibition | Dose-dependent | PDGF-stimulated VSMC proliferation | This compound inhibits the proliferation of vascular smooth muscle cells stimulated by platelet-derived growth factor (PDGF). | [8] |
| Inhibition | Concentration-dependent | Carbachol- & EFS-induced GI contractions | Decreased contractions in murine fundus, jejunum, and colon circular smooth muscle. | [11] |
| Inhibition | Significant at 5 mg/kg | Substance P-induced bronchoconstriction | Attenuated the increase in lung resistance in guinea pigs in vivo. | [10] |
Experimental Protocols
Protocol 1: Ex Vivo Smooth Muscle Tension Measurement (Organ Bath Assay)
This protocol details the measurement of this compound's effect on the contractility of isolated smooth muscle tissue strips (e.g., aorta, trachea, ileum) using an isometric organ bath setup.
Materials:
-
Krebs-Henseleit or similar physiological salt solution (PSS)
-
This compound stock solution (in DMSO)
-
Contractile agonist (e.g., Phenylephrine, Carbachol, KCl)
-
Organ bath system with isometric force transducers
-
Data acquisition system
-
Carbogen gas (95% O₂, 5% CO₂)
Procedure:
-
Tissue Preparation:
-
Euthanize the animal according to approved ethical protocols.
-
Carefully dissect the desired tissue (e.g., thoracic aorta) and place it in ice-cold PSS.
-
Under a dissecting microscope, clean the tissue of adhering fat and connective tissue.
-
Cut the tissue into rings or strips of appropriate size (e.g., 2-4 mm rings for aorta).
-
-
Mounting:
-
Mount the tissue strips in the organ bath chambers filled with PSS, maintained at 37°C, and continuously bubbled with Carbogen gas.
-
Attach one end of the tissue to a fixed hook and the other to an isometric force transducer.
-
-
Equilibration and Viability Check:
-
Allow the tissue to equilibrate for 60-90 minutes under a determined optimal resting tension (e.g., 1.5-2.0 g for rat aorta).
-
Replace the PSS every 15-20 minutes.
-
Perform a viability test by contracting the tissue with a high-concentration KCl solution. Wash thoroughly and allow it to return to baseline.
-
-
Inducing Contraction:
-
Add a submaximal concentration of a contractile agonist (e.g., Phenylephrine for aorta) to the bath to induce a stable, sustained contraction.
-
-
Application of this compound:
-
Once the contraction plateau is reached, add this compound to the bath in a cumulative, concentration-dependent manner.
-
Allow the tissue to stabilize at each concentration before adding the next.
-
Include a vehicle control (DMSO) in a separate chamber to account for any solvent effects.
-
-
Data Analysis:
-
Record the tension continuously.
-
Express the relaxation induced by this compound as a percentage of the pre-contraction tension induced by the agonist.
-
Plot the concentration-response curve and calculate the EC₅₀ value (the concentration of this compound that produces 50% of the maximal relaxation).
-
Caption: Workflow for an ex vivo organ bath experiment to measure smooth muscle relaxation.
Protocol 2: Cultured Smooth Muscle Cell Proliferation Assay
This protocol assesses the anti-proliferative effects of this compound on cultured VSMCs, relevant for atherosclerosis research.
Materials:
-
Vascular smooth muscle cells (primary culture or cell line)
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
Serum-free medium
-
Platelet-Derived Growth Factor (PDGF)
-
This compound stock solution
-
Cell proliferation assay kit (e.g., BrdU, MTT, or cell counting kit)
-
96-well cell culture plates
Procedure:
-
Cell Seeding: Seed VSMCs into 96-well plates at a predetermined density and allow them to adhere overnight in complete growth medium.
-
Serum Starvation: Replace the growth medium with serum-free medium and incubate for 24 hours to synchronize the cells in a quiescent state (G0/G1 phase).
-
Treatment:
-
Replace the medium with fresh serum-free medium containing various concentrations of this compound (and a vehicle control).
-
Pre-incubate the cells with this compound for 1-2 hours.
-
-
Stimulation: Add a mitogen, such as PDGF (e.g., 10 ng/ml), to all wells except for the negative control group.
-
Incubation: Incubate the plates for the desired period (e.g., 24-48 hours) to allow for cell proliferation.
-
Quantification of Proliferation:
-
Measure cell proliferation using a chosen method. For a BrdU assay, add BrdU to the wells for the final few hours of incubation.
-
Follow the manufacturer's instructions to fix the cells, add the anti-BrdU antibody, and measure the colorimetric or fluorescent signal.
-
-
Data Analysis:
-
Normalize the proliferation data to the vehicle-treated, PDGF-stimulated control group (set as 100% proliferation).
-
Plot the percentage inhibition of proliferation against the this compound concentration to determine its inhibitory effect.
-
Synergistic Interactions
A key aspect of using PDE inhibitors in research is exploring their synergistic effects. In VSMCs, both PDE3 and PDE4 regulate cAMP levels. While selective PDE3 inhibitors like this compound are effective vasorelaxants, their effects can be significantly potentiated by co-administration with a selective PDE4 inhibitor (e.g., Rolipram).[7] This synergy is attributed to the supra-additive increase in total cellular cAMP, as different PDE families may regulate distinct subcellular pools of the second messenger.[7] Studying these interactions provides deeper insight into the compartmentalization of cAMP signaling in smooth muscle cells.
Caption: Synergistic effect of co-inhibiting PDE3 and PDE4 on cAMP levels and relaxation.
References
- 1. selleckchem.com [selleckchem.com]
- 2. Pivotal effects of phosphodiesterase inhibitors on myocyte contractility and viability in normal and ischemic hearts - PMC [pmc.ncbi.nlm.nih.gov]
- 3. What are PDE3 inhibitors and how do they work? [synapse.patsnap.com]
- 4. CV Pharmacology | Phosphodiesterase Inhibitors [cvpharmacology.com]
- 5. Nicotinamide relaxes vascular smooth muscle by inhibiting myosin light chain kinase-dependent signaling pathways: implications for anticancer efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Phosphodiesterase Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. ahajournals.org [ahajournals.org]
- 8. Cilostazol Inhibits Vascular Smooth Muscle Cell Proliferation and Reactive Oxygen Species Production through Activation of AMP-activated Protein Kinase Induced by Heme Oxygenase-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Inhibitors of Phosphodiesterase 4, but Not Phosphodiesterase 3, Increase β2-Agonist-Induced Expression of Antiinflammatory Mitogen-Activated Protein Kinase Phosphatase 1 in Airway Smooth Muscle Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Effects of cilostazol, a cyclic nucleotide phosphodiesterase III inhibitor, on substance P-induced airflow obstruction and airway microvascular leakage in guinea pigs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. cAMP Catalyzing Phosphodiesterases Control Cholinergic Muscular Activity But Their Inhibition Does Not Enhance 5-HT4 Receptor-Mediated Facilitation of Cholinergic Contractions in the Murine Gastrointestinal Tract - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Inhibition of phosphodiesterases relaxes detrusor smooth muscle via activation of the large-conductance voltage- and Ca2+-activated K+ channel - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Cilostamide-Induced Meiotic Arrest in Oocytes
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for utilizing cilostamide, a selective phosphodiesterase 3A (PDE3A) inhibitor, to induce and maintain meiotic arrest in mammalian oocytes. This technique is pivotal for in vitro maturation (IVM) systems, aiming to improve oocyte quality by synchronizing nuclear and cytoplasmic maturation.
Introduction
Spontaneous meiotic resumption occurs when cumulus-oocyte complexes (COCs) are removed from the follicular environment, often leading to asynchrony between nuclear and cytoplasmic maturation and compromising developmental competence. This compound temporarily holds the oocyte in the germinal vesicle (GV) stage by inhibiting PDE3A, the enzyme responsible for cyclic adenosine monophosphate (cAMP) degradation within the oocyte.[1][2] Elevated intra-oocyte cAMP levels maintain the activity of Protein Kinase A (PKA), which in turn prevents the activation of Maturation Promoting Factor (MPF), a key driver of meiotic resumption.[2] This controlled meiotic arrest allows for a "pre-maturation" period, enabling better cytoplasmic maturation and potentially improving subsequent fertilization and embryo development outcomes.[3][4]
Mechanism of Action
This compound is a potent and specific inhibitor of phosphodiesterase 3A (PDE3A), an enzyme highly expressed in oocytes.[5] Its primary mechanism for inducing meiotic arrest involves the following steps:
-
Inhibition of PDE3A: this compound directly blocks the catalytic activity of PDE3A.
-
Increased Intra-oocyte cAMP: PDE3A inhibition prevents the hydrolysis of cAMP to AMP, leading to an accumulation of cAMP within the oocyte.[1][6]
-
PKA Activation: Elevated cAMP levels maintain the catalytic subunits of Protein Kinase A (PKA) in an active state.
-
MPF Inhibition: Active PKA phosphorylates and inhibits key components of the Maturation Promoting Factor (MPF) complex, specifically Cdc25B and Wee1/Myt1, which are necessary for activating Cdk1 (Cyclin-dependent kinase 1). This prevents the oocyte from progressing through meiosis.[1][2]
-
Modulation of Downstream Factors: this compound treatment has been shown to modulate levels of other key regulatory factors, such as Emi2 and Cyclin B1, further stabilizing the meiotic arrest.[1]
Signaling Pathway Diagram
Caption: Signaling pathway of this compound-induced meiotic arrest.
Data Presentation: Efficacy of this compound
The effective concentration and duration of this compound treatment can vary depending on the species and experimental goals. The following tables summarize quantitative data from various studies.
Table 1: Effective Concentrations of this compound for Meiotic Arrest
| Species | Concentration (µM) | Incubation Time | % Oocytes Arrested at GV Stage | Reference |
| Human | 1 | 6 hours | 92.1% | [7] |
| Human | 10 | 24 hours | 94% | [8] |
| Rat | 10 | 3 hours | Data not specified, but effective | |
| Rat | 2.5 - 10 | 24 hours | Concentration-dependent inhibition | [6][9] |
| Mouse | 10 | 24 hours | 96.0% ± 3.2% | [3][5] |
| Bovine | 10 - 20 | 12 hours | Significant meiotic arrest | |
| Porcine | 1 | 24 hours | Significant inhibition of GVBD | [9] |
Table 2: Effects of this compound Pre-Maturation on Oocyte Development
| Species | Treatment | Outcome Measure | Result | Reference |
| Mouse | 10 µM Org 9935 (PDE3i) for 24h | Fertilization Rate | Significantly improved vs. control | [3] |
| Mouse | 10 µM Org 9935 (PDE3i) for 24h | Live Offspring Rate | Higher (not statistically significant) | [3] |
| Human | 1 µM this compound for 6h | Blastocyst Quality | Better in experimental group | [4][7] |
| Human | 1 µM this compound for 6h | MII oocytes at 36h | 25.8% (vs 21.5% in control) | [7] |
Note: Org 9935 is another potent PDE3 inhibitor with a similar mechanism of action to this compound.[10]
Experimental Protocols
Preparation of this compound Stock Solution
-
Reagent: this compound powder (e.g., Cayman Chemical).
-
Solvent: Dimethyl sulfoxide (DMSO), cell culture grade.
-
Procedure:
-
Prepare a high-concentration stock solution (e.g., 10-20 mM) by dissolving this compound powder in DMSO.
-
For example, to make a 10 mM stock, dissolve 3.694 mg of this compound (MW: 369.4 g/mol ) in 1 mL of DMSO.
-
Vortex thoroughly until completely dissolved.
-
Aliquot the stock solution into small volumes (e.g., 10-20 µL) in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store aliquots at -20°C for up to 6 months.
-
Protocol for Inducing Meiotic Arrest in Mouse Oocytes
This protocol is a representative example and may require optimization for other species.
-
Oocyte Collection:
-
Stimulate 4-6 week old female mice (e.g., C57BL/6 strain) with an intraperitoneal (IP) injection of 5 IU Pregnant Mare Serum Gonadotropin (PMSG).
-
44-48 hours post-PMSG injection, euthanize the mice by an approved method (e.g., cervical dislocation).
-
Aseptically remove the ovaries and place them in a pre-warmed handling medium (e.g., M2 or HEPES-buffered TCM-199) supplemented with 4 mg/mL Bovine Serum Albumin (BSA).
-
Puncture the large antral follicles with a 27-gauge needle to release the cumulus-oocyte complexes (COCs).
-
Collect only COCs with a compact, multi-layered cumulus mass and a homogenous ooplasm.
-
-
Pre-Maturation Culture (Meiotic Arrest):
-
Prepare the pre-maturation medium: IVM medium (e.g., α-MEM) supplemented with fetal bovine serum (FBS) or BSA, and the desired final concentration of this compound.
-
To achieve a 10 µM final concentration, dilute the 10 mM stock solution 1:1000 into the pre-maturation medium. Ensure the final DMSO concentration does not exceed 0.1%.
-
Prepare a control dish with the same medium containing an equivalent volume of DMSO without this compound.
-
Wash the collected COCs through two drops of handling medium and one drop of pre-maturation medium.
-
Place the COCs into 50 µL drops of the pre-maturation medium (with or without this compound) under mineral oil.
-
Culture for the desired duration (e.g., 6-24 hours) at 37°C in a humidified atmosphere of 5% CO₂ in air.
-
-
In Vitro Maturation (IVM):
-
After the pre-maturation period, wash the COCs thoroughly to remove this compound. Perform three sequential washes in pre-warmed, this compound-free IVM medium.
-
Transfer the washed COCs to a new dish containing IVM medium supplemented with gonadotropins (e.g., 75 mIU/mL FSH and LH) to initiate meiotic resumption.
-
Culture for 14-18 hours at 37°C in a humidified atmosphere of 5% CO₂ in air.
-
-
Assessment of Meiotic Stage:
-
After IVM, assess the maturation status of the oocytes.
-
Denude the oocytes from cumulus cells by gentle pipetting in a medium containing hyaluronidase (e.g., 80 IU/mL).
-
Observe the oocytes under a high-power inverted microscope.
-
Classify oocytes based on their nuclear status:
-
Germinal Vesicle (GV): Intact nuclear envelope is visible.
-
Metaphase I (MI): No GV or polar body is visible (indicative of Germinal Vesicle Breakdown, GVBD).
-
Metaphase II (MII): Presence of the first polar body in the perivitelline space.
-
-
Experimental Workflow Diagram
Caption: General experimental workflow for this compound treatment.
Conclusion and Future Perspectives
This compound is a valuable tool for reversibly arresting oocytes at the GV stage, providing a window for improved cytoplasmic maturation in vitro.[4][7] This pre-maturation step can lead to enhanced developmental competence, as evidenced by improved fertilization and blastocyst quality in several species.[3][7] The protocols provided here offer a foundation for researchers to implement this technique. Further optimization of concentration, duration, and specific culture conditions for different species and applications is encouraged. Future research may focus on combining this compound treatment with other molecules that support cytoplasmic maturation to further advance the success of in vitro oocyte maturation technologies.
References
- 1. This compound, a phosphodiesterase 3A inhibitor, sustains meiotic arrest of rat oocytes by modulating cyclic adenosine monophosphate level and the key regulators of maturation promoting factor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. Effect of phosphodiesterase type 3 inhibitor on developmental competence of immature mouse oocytes in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. academic.oup.com [academic.oup.com]
- 6. ovid.com [ovid.com]
- 7. Effects of prematuration culture with a phosphodiesterase-3 inhibitor on oocyte morphology and embryo quality in in vitro maturation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Meiotic Arrest in Human Oocytes is Maintained by a Gs Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
Application Notes & Protocols for Assessing the Inotropic Effects of Cilostamide
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Cilostamide is a potent and selective phosphodiesterase 3 (PDE3) inhibitor.[1][2] PDE3 is a key enzyme in the cardiovascular system that hydrolyzes cyclic adenosine monophosphate (cAMP).[3][4] By inhibiting PDE3, this compound increases intracellular cAMP levels, leading to a cascade of downstream effects, including positive inotropic (increased contractility), chronotropic (increased heart rate), and dromotropic (increased conduction velocity) effects on the heart.[3][5][6] These application notes provide detailed experimental protocols for assessing the inotropic effects of this compound in both in vitro and ex vivo models.
Mechanism of Action: Positive Inotropy
This compound's positive inotropic effect is primarily mediated by the inhibition of PDE3A, the isoform predominantly found in cardiac myocytes.[1][6] This inhibition leads to an accumulation of intracellular cAMP.[3] Increased cAMP activates Protein Kinase A (PKA), which then phosphorylates several key proteins involved in cardiac excitation-contraction coupling. Notably, PKA phosphorylates L-type calcium channels, increasing calcium influx during the action potential, and phospholamban, which enhances the activity of the sarcoplasmic reticulum Ca2+-ATPase (SERCA2a), leading to increased calcium uptake and subsequent release from the sarcoplasmic reticulum.[2][5] The resulting increase in intracellular calcium availability enhances the binding of calcium to troponin C, strengthening myocardial contraction.[5]
References
- 1. Pivotal effects of phosphodiesterase inhibitors on myocyte contractility and viability in normal and ischemic hearts - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Novel this compound analogs, phosphodiesterase 3 inhibitors, produce positive inotropic but differential lusitropic and chronotropic effects on isolated rat atria - PMC [pmc.ncbi.nlm.nih.gov]
- 3. CV Pharmacology | Phosphodiesterase Inhibitors [cvpharmacology.com]
- 4. ahajournals.org [ahajournals.org]
- 5. PDE3 inhibitor - Wikipedia [en.wikipedia.org]
- 6. What are PDE3 inhibitors and how do they work? [synapse.patsnap.com]
Application Notes and Protocols for Studying Insulin Secretion in Pancreatic Beta-Cells using Cilostamide
Audience: Researchers, scientists, and drug development professionals.
Introduction
Cilostamide is a potent and selective inhibitor of phosphodiesterase 3 (PDE3), an enzyme that plays a crucial role in regulating intracellular levels of cyclic adenosine monophosphate (cAMP). In pancreatic beta-cells, cAMP is a key second messenger that amplifies glucose-stimulated insulin secretion (GSIS). By inhibiting PDE3, this compound prevents the degradation of cAMP, leading to its accumulation and the subsequent potentiation of insulin release. This makes this compound a valuable pharmacological tool for investigating the signaling pathways that govern insulin secretion and for exploring potential therapeutic strategies for diabetes.
Pancreatic beta-cells express multiple PDE subtypes, and the specific role of each in beta-cell function, particularly in humans, is an active area of research.[1][2][3] Studies have shown that PDE3B is the primary isoform expressed in pancreatic beta-cells, as well as in adipocytes and hepatocytes.[4] Inhibition of PDE3 with this compound has been demonstrated to elevate cAMP levels and, in certain contexts, enhance insulin secretion, highlighting its importance in the regulation of beta-cell function.[1][2]
These application notes provide a comprehensive overview of the use of this compound in studying insulin secretion, including its mechanism of action, quantitative effects on cAMP levels, and detailed protocols for key experiments.
Mechanism of Action
This compound selectively inhibits the PDE3 enzyme, which is responsible for the hydrolysis of cAMP to 5'-AMP. In pancreatic beta-cells, an increase in intracellular glucose leads to a rise in the ATP/ADP ratio, closure of ATP-sensitive potassium (KATP) channels, membrane depolarization, and influx of Ca2+. This calcium influx is the primary trigger for insulin granule exocytosis.
Incretin hormones like glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP) potentiate GSIS by binding to their respective G-protein coupled receptors, leading to the activation of adenylyl cyclase and the production of cAMP.[5][6] cAMP, in turn, activates Protein Kinase A (PKA) and Exchange protein directly activated by cAMP 2 (Epac2), which further amplify the insulin secretion process.
This compound's role is to sustain and elevate the cAMP signal by blocking its degradation by PDE3. This leads to a more pronounced activation of PKA and Epac2, resulting in enhanced insulin exocytosis for a given glucose stimulus.
Caption: this compound inhibits PDE3, increasing cAMP levels and potentiating insulin secretion.
Data Presentation
The following tables summarize the quantitative effects of this compound on cAMP levels in pancreatic beta-cells as reported in the literature.
Table 1: Effect of this compound on cAMP Levels in INS-1 Rat Insulinoma Cells
| Condition | This compound Concentration | Percent Increase in cAMP (mean ± SE) | Reference |
| Basal Glucose | 1 µM | Significantly elevates cAMP above baseline | [1][2] |
| 18 mM Glucose | 1 µM | Little to no effect on cAMP levels or GSIS | [2][3] |
Table 2: Effect of this compound on cAMP Levels in Human Pancreatic Beta-Cells
| Condition | This compound Concentration | Percent Increase in cAMP (mean ± SE) | Reference |
| 1.7 mM Glucose (Resting) | 1 µM | 15.3 ± 2.94% | [1][2] |
| 16.7 mM Glucose (Stimulated) | 1 µM | 15.99 ± 1.4% | [1] |
Note: In human beta-cells, unlike in INS-1 cells, this compound significantly elevates resting cAMP levels.[1][2] The elevation of cAMP levels by PDE3 inhibition with this compound was not significantly different between low and high glucose concentrations in human beta-cells.[2][3]
Experimental Protocols
Protocol 1: Measurement of cAMP Levels using a FRET-based Sensor
This protocol describes the use of a genetically encoded FRET-based cAMP sensor to measure changes in intracellular cAMP levels in real-time in response to this compound.
Materials:
-
INS-1 cells or isolated human pancreatic islets
-
Culture medium (e.g., RPMI-1640) supplemented with fetal bovine serum, penicillin, and streptomycin
-
Adenovirus encoding a FRET-based cAMP sensor (e.g., Epac-SH187)
-
Krebs-Ringer Bicarbonate (KRB) buffer supplemented with different glucose concentrations (e.g., 1.7 mM and 16.7 mM)
-
This compound stock solution (in DMSO)
-
Other PDE inhibitors (e.g., 8MM-IBMX for PDE1, Rolipram for PDE4) and a pan-PDE inhibitor (IBMX) for controls
-
Fluorescence microscope equipped for FRET imaging
Procedure:
-
Cell Culture and Transduction: Culture INS-1 cells or human islets according to standard protocols. Transduce the cells with the adenovirus encoding the FRET-based cAMP sensor and allow for expression (typically 24-48 hours).
-
Cell Preparation: Plate the transduced cells on glass-bottom dishes suitable for microscopy.
-
Perfusion and Imaging:
-
Mount the dish on the microscope stage and perfuse with KRB buffer containing a basal glucose concentration (e.g., 1.7 mM for human islets, or glucose-free for INS-1 cells).
-
Acquire baseline FRET ratio images.
-
Switch the perfusion to KRB buffer containing the desired concentration of this compound (e.g., 1 µM) and continue imaging to record the change in FRET ratio, which is directly proportional to the cAMP level.[2]
-
To compare the effects under stimulatory conditions, switch the perfusion to KRB buffer with a high glucose concentration (e.g., 16.7 mM) with or without this compound.
-
At the end of the experiment, perfuse with a pan-PDE inhibitor like IBMX to elicit a maximal cAMP response for normalization purposes.
-
For human islets, identify beta-cells by their response to GLP-1 (cAMP increase) and clonidine (α2-adrenergic agonist, cAMP decrease).[7][8]
-
-
Data Analysis:
-
Calculate the FRET ratio (e.g., YFP/CFP intensity) for each time point.
-
Normalize the FRET ratio changes to the baseline and the maximal response.
-
Calculate the percent increase in cAMP levels for each condition.
-
Caption: Workflow for measuring cAMP changes using a FRET-based sensor.
Protocol 2: Glucose-Stimulated Insulin Secretion (GSIS) Assay
This protocol outlines the steps to measure insulin secretion from pancreatic islets in response to glucose and this compound.
Materials:
-
Isolated pancreatic islets (mouse or human)
-
Culture medium for islets
-
KRB buffer with low (e.g., 2.8 mM) and high (e.g., 16.7 mM) glucose concentrations
-
This compound stock solution (in DMSO)
-
Bovine Serum Albumin (BSA)
-
Insulin ELISA kit
-
DNA quantification kit
Procedure:
-
Islet Culture and Pre-incubation:
-
Culture isolated islets overnight to allow recovery.
-
On the day of the experiment, hand-pick islets of similar size.
-
Pre-incubate the islets in KRB buffer with low glucose (e.g., 2.8 mM) for 1-2 hours at 37°C to allow them to equilibrate and establish a basal secretion rate.
-
-
Basal Insulin Secretion:
-
Transfer a group of islets (e.g., 5-10) into a tube with fresh low-glucose KRB buffer.
-
Incubate for 1 hour at 37°C.
-
Collect the supernatant for measurement of basal insulin secretion.
-
-
Stimulated Insulin Secretion:
-
Transfer the same islets to a new tube containing high-glucose (e.g., 16.7 mM) KRB buffer.
-
For the experimental group, add the desired concentration of this compound to the high-glucose KRB buffer. Include a vehicle control (DMSO) in the control group.
-
Incubate for 1 hour at 37°C.
-
Collect the supernatant for measurement of stimulated insulin secretion.
-
-
Insulin Measurement:
-
Measure the insulin concentration in the collected supernatants using an insulin ELISA kit according to the manufacturer's instructions.
-
-
Normalization:
-
After the secretion experiment, lyse the islets and measure the total DNA content using a quantification kit.
-
Normalize the insulin secretion values to the total DNA content to account for variations in islet size and number.
-
Caption: Workflow for the Glucose-Stimulated Insulin Secretion (GSIS) assay.
Conclusion
This compound is a valuable tool for dissecting the role of the PDE3-cAMP signaling pathway in pancreatic beta-cell function. Its ability to selectively inhibit PDE3 allows for the specific investigation of this enzyme's contribution to the regulation of insulin secretion. The provided data and protocols offer a foundation for researchers to design and execute experiments aimed at further elucidating the intricate mechanisms of insulin release and exploring novel therapeutic avenues for diabetes. It is important to note the species-specific differences in the effects of this compound, particularly the differential impact on cAMP levels in INS-1 cells versus primary human beta-cells.[1][2][3] This underscores the importance of using appropriate cell models for translational research.
References
- 1. Regulation of cAMP accumulation and activity by distinct phosphodiesterase subtypes in INS-1 cells and human pancreatic β-cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. biorxiv.org [biorxiv.org]
- 3. biorxiv.org [biorxiv.org]
- 4. Differential Metabolic Effects of Novel this compound Analogs, Methyl Carbostiryl Derivatives, on Mouse and Hyperglycemic Rat - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The influence of GLP-1 on glucose-stimulated insulin secretion: effects on beta-cell sensitivity in type 2 and nondiabetic subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols: Dissolving Cilostamide in DMSO for Cell Culture Applications
Audience: Researchers, scientists, and drug development professionals.
Purpose: This document provides a detailed protocol for the preparation, storage, and application of Cilostamide solutions in dimethyl sulfoxide (DMSO) for in vitro cell culture experiments. It includes information on solubility, recommended concentrations, and an example experimental workflow.
Introduction
This compound is a potent and selective inhibitor of phosphodiesterase 3 (PDE3), an enzyme responsible for the degradation of cyclic adenosine monophosphate (cAMP).[1] By inhibiting PDE3, this compound increases intracellular cAMP levels, modulating various cellular processes.[2][3] Its applications in research include studies on oocyte maturation, platelet aggregation, and cardiovascular functions.[1][2][4]
Due to its hydrophobic nature, this compound is insoluble in water but can be effectively dissolved in DMSO for use in cell culture.[5] Proper preparation of stock and working solutions is critical to ensure experimental reproducibility and to avoid solvent-induced cytotoxicity.
Data Summary
Quantitative data regarding this compound and its solubility are summarized below for quick reference.
Table 1: Properties of this compound
| Property | Value | Reference |
|---|---|---|
| Molecular Weight | 342.43 g/mol | [5] |
| Formula | C₂₀H₂₆N₂O₃ | [5] |
| CAS Number | 68550-75-4 | [1][5] |
| Mechanism of Action | Selective PDE3 Inhibitor | [1][5] |
| IC₅₀ (PDE3A) | 27 nM | [5] |
| IC₅₀ (PDE3B) | 50 nM |[5] |
Table 2: Solubility and Recommended Concentrations
| Parameter | Concentration | Notes | Reference |
|---|---|---|---|
| Solubility in DMSO | 6 mg/mL (17.52 mM) | Use fresh, anhydrous DMSO for best results. | [5] |
| 6.85 mg/mL (20 mM) | Gentle warming can aid dissolution. | [1] | |
| Recommended Stock Conc. | 10-20 mM | Prepare in 100% cell culture grade DMSO. | |
| Typical Working Conc. | 0.1 µM - 10 µM | Concentration is cell-type and assay-dependent. | [2][4][6] |
| Max Final DMSO Conc. | ≤ 0.5% | Most cell lines tolerate 0.1-0.5%. Primary cells may be more sensitive. A DMSO vehicle control is essential. |[7][8] |
Mechanism of Action: PDE3 Inhibition Pathway
This compound exerts its effects by inhibiting PDE3, which prevents the hydrolysis of cAMP to AMP. The resulting accumulation of intracellular cAMP leads to the activation of Protein Kinase A (PKA) and subsequent downstream signaling events.
Caption: this compound inhibits PDE3, increasing cAMP levels and PKA activity.
Experimental Protocols
Materials and Equipment
-
This compound powder (CAS: 68550-75-4)
-
Dimethyl sulfoxide (DMSO), cell culture grade, sterile
-
Sterile, amber, or foil-wrapped microcentrifuge tubes (1.5 mL)
-
Calibrated pipettes and sterile, filtered pipette tips
-
Vortex mixer
-
Water bath or heat block (optional, for gentle warming)
-
Personal Protective Equipment (PPE): lab coat, gloves, safety glasses
Protocol for Preparing a 20 mM this compound Stock Solution
This protocol describes the preparation of 1 mL of a 20 mM stock solution. Adjust volumes as needed.
-
Preparation: Work in a sterile environment (e.g., a laminar flow hood). Wear appropriate PPE.
-
Weighing: Accurately weigh out 6.85 mg of this compound powder (Molecular Weight = 342.44 g/mol ). Calculation: 0.020 mol/L * 342.44 g/mol * 0.001 L = 0.00685 g = 6.85 mg
-
Dissolution:
-
Transfer the weighed powder into a sterile 1.5 mL microcentrifuge tube.
-
Add 1 mL of sterile, cell culture grade DMSO.[5]
-
Cap the tube tightly and vortex thoroughly for 1-2 minutes until the powder is completely dissolved.
-
If dissolution is slow, gentle warming in a water bath at 37°C for 5-10 minutes can be applied.[1] Vortex again after warming.
-
-
Sterility Note: Dissolving a compound in 100% DMSO is generally considered sufficient to maintain sterility, as the solvent is hostile to microbial growth.[9] However, for long-term storage or sensitive applications, filtering the solution through a 0.22 µm syringe filter compatible with DMSO is an option, though some compound loss may occur due to membrane binding.[9]
-
Storage and Aliquoting:
-
Aliquot the stock solution into smaller, single-use volumes (e.g., 10-20 µL) in sterile, light-protected tubes. This prevents repeated freeze-thaw cycles and contamination.
-
Store aliquots at -20°C or -80°C for long-term stability.
-
Protocol for Preparing a Working Solution and Treating Cells
This protocol provides a general example of diluting the stock solution for cell treatment.
-
Cell Seeding: Seed cells in appropriate culture vessels and allow them to adhere or reach the desired confluency according to your specific experimental design.
-
Calculate Dilution: Determine the volume of stock solution needed to achieve the final desired concentration in your cell culture medium. The final DMSO concentration should not exceed 0.5%.[8]
-
Example for a 10 µM final concentration in 2 mL of medium:
-
Use the formula: C₁V₁ = C₂V₂
-
(20 mM) * V₁ = (10 µM) * (2 mL)
-
(20,000 µM) * V₁ = (10 µM) * (2000 µL)
-
V₁ = (10 * 2000) / 20,000 = 1 µL of 20 mM stock solution.
-
-
Verify Final DMSO Concentration:
-
(1 µL DMSO / 2000 µL total volume) * 100% = 0.05% DMSO. This is well below the recommended 0.5% limit.
-
-
-
Prepare Working Solution:
-
Warm the required aliquot of the 20 mM this compound stock solution to room temperature.
-
Pre-warm the required volume of complete cell culture medium to 37°C.
-
Add the calculated volume (1 µL in the example) of this compound stock solution directly to the pre-warmed medium. Mix immediately by gentle pipetting or swirling.
-
-
Vehicle Control: Prepare a vehicle control by adding the same volume of pure DMSO to an equal volume of culture medium (e.g., 1 µL of DMSO in 2 mL of medium). This is crucial to distinguish the effects of the compound from the effects of the solvent.
-
Cell Treatment:
-
Remove the old medium from the cells.
-
Add the this compound-containing medium to the treatment wells and the vehicle control medium to the control wells.
-
Return the cells to the incubator for the desired treatment duration (e.g., 6, 24, or 48 hours).[4]
-
-
Downstream Analysis: Following incubation, proceed with your planned cellular or molecular analysis.
Experimental Workflow Diagram
The following diagram outlines the key steps from preparing the stock solution to analyzing the experimental results.
Caption: Workflow for preparing and using this compound in cell culture.
References
- 1. This compound | Phosphodiesterases | Tocris Bioscience [tocris.com]
- 2. This compound, a phosphodiesterase 3A inhibitor, sustains meiotic arrest of rat oocytes by modulating cyclic adenosine monophosphate level and the key regulators of maturation promoting factor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Inhibition of cyclic AMP phosphodiesterase activity and myocardial contractility: Effects of this compound, a novel PDE inhibitor, and methylisobutylxanthine on rabbit and canine ventricular muscle | CoLab [colab.ws]
- 4. Effects of prematuration culture with a phosphodiesterase-3 inhibitor on oocyte morphology and embryo quality in in vitro maturation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. selleckchem.com [selleckchem.com]
- 6. The phosphodiesterase 3 inhibitor this compound enhances inotropic responses to glucagon but not to dobutamine in rat ventricular myocardium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. lifetein.com [lifetein.com]
- 9. Reddit - The heart of the internet [reddit.com]
Troubleshooting & Optimization
Cilostamide solubility issues and precipitation in aqueous solutions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with cilostamide. The focus is on addressing common challenges related to its solubility and precipitation in aqueous solutions during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a selective inhibitor of phosphodiesterase 3 (PDE3), an enzyme that breaks down cyclic adenosine monophosphate (cAMP).[1] It shows moderate selectivity for the PDE3A isozyme over the PDE3B isozyme.[2] By inhibiting PDE3, this compound increases intracellular levels of cAMP, which in turn modulates various downstream signaling pathways.[1][3] This mechanism is responsible for its effects, such as the inhibition of platelet aggregation and vasodilation.[1][4]
Q2: What are the basic solubility properties of this compound?
This compound is a crystalline solid that is practically insoluble in water.[4] It has good solubility in several organic solvents, which are typically used to prepare concentrated stock solutions.
Q3: Can I dissolve this compound directly in my aqueous buffer or cell culture medium?
No, due to its poor aqueous solubility, this compound will likely not dissolve and will precipitate if added directly to aqueous solutions like buffers or cell culture media.[4] It is necessary to first dissolve it in an appropriate organic solvent to create a concentrated stock solution, which can then be serially diluted into the final aqueous experimental solution.
Q4: How should I store this compound powder and its stock solutions?
This compound powder should be stored at -20°C for long-term stability (up to 3 years).[5] Stock solutions prepared in a solvent like DMSO should be aliquoted to avoid repeated freeze-thaw cycles and can be stored at -80°C for up to two years or -20°C for up to one year.[4][5]
Quantitative Solubility Data
The following table summarizes the solubility of this compound in various common laboratory solvents. It is crucial to use fresh, anhydrous solvents, as moisture can significantly reduce solubility, especially with DMSO.[4]
| Solvent | Maximum Concentration (mg/mL) | Maximum Concentration (mM) | Notes |
| DMSO | 31 | 90.53 | Requires sonication and warming. Hygroscopic DMSO can significantly reduce solubility.[5] |
| DMSO | 6.85 | 20 | Gentle warming may be required.[2][6] |
| DMSO | 6 | 17.52 | Use fresh DMSO as moisture can reduce solubility.[4] |
| Ethanol | 5 | 14.6 | - |
| Water | Insoluble | Insoluble | -[4] |
Molecular Weight of this compound: 342.43 g/mol [4]
Experimental Protocols
Protocol 1: Preparation of a Concentrated this compound Stock Solution in DMSO
This protocol describes the preparation of a 10 mM this compound stock solution in DMSO.
Materials:
-
This compound powder
-
Anhydrous, sterile Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Water bath or sonicator (optional)
Procedure:
-
Weighing: Accurately weigh out the desired amount of this compound powder. For example, to prepare 1 mL of a 10 mM stock solution, weigh 3.42 mg of this compound.
-
Dissolution: Add the appropriate volume of anhydrous DMSO to the weighed this compound. For the example above, add 1 mL of DMSO.
-
Mixing: Vortex the solution thoroughly until the this compound is completely dissolved. If precipitation occurs or dissolution is slow, gentle warming in a water bath (up to 37°C) or brief sonication can be used to aid dissolution.[5]
-
Sterilization (Optional): If required for your experiment (e.g., cell culture), filter the stock solution through a 0.22 µm syringe filter compatible with DMSO.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile tubes to prevent contamination and degradation from multiple freeze-thaw cycles. Store the aliquots at -20°C or -80°C.[4]
Protocol 2: Preparation of a Working Solution for In Vitro Assays
This protocol details the dilution of a DMSO stock solution into an aqueous buffer or cell culture medium. The key is to perform this dilution in a stepwise manner to prevent precipitation.
Materials:
-
Concentrated this compound stock solution (e.g., 10 mM in DMSO)
-
Sterile aqueous buffer or cell culture medium, pre-warmed to 37°C
-
Sterile polypropylene tubes
Procedure:
-
Pre-warm Medium: Ensure your final aqueous solution (cell culture medium or buffer) is at the experimental temperature (usually 37°C).
-
Initial Dilution (Optional but Recommended): For very high final dilutions, it may be beneficial to perform an intermediate dilution of your stock solution in DMSO.
-
Final Dilution:
-
Pipette the final volume of pre-warmed aqueous solution into a sterile tube.
-
While vortexing or gently swirling the aqueous solution, add the required small volume of the concentrated this compound stock solution. For example, to make a 10 µM working solution from a 10 mM stock, add 1 µL of the stock to 1 mL of medium.
-
It is critical to add the DMSO stock to the aqueous solution and not the other way around.
-
-
Immediate Use: Use the final working solution immediately for your experiments to minimize the risk of precipitation over time.[4]
Troubleshooting Guide for Precipitation Issues
Issue: I dissolved this compound in DMSO, but it precipitated when I added it to my cell culture medium.
This is a common issue due to the poor aqueous solubility of this compound. Here’s a step-by-step troubleshooting guide:
References
- 1. CV Pharmacology | Phosphodiesterase Inhibitors [cvpharmacology.com]
- 2. This compound | Phosphodiesterases | Tocris Bioscience [tocris.com]
- 3. This compound, a phosphodiesterase 3A inhibitor, sustains meiotic arrest of rat oocytes by modulating cyclic adenosine monophosphate level and the key regulators of maturation promoting factor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Cell Culture Academy [procellsystem.com]
Long-term stability of Cilostamide in cell culture media
This technical support center provides guidance and answers to frequently asked questions regarding the long-term stability of Cilostamide in cell culture media.
Frequently Asked Questions (FAQs)
Q1: What is the known stability of this compound in common cell culture media like DMEM or RPMI-1640?
Currently, there is limited publicly available data specifically detailing the long-term stability of this compound in common cell culture media. The stability of a compound in media can be influenced by various factors including media composition, pH, temperature, and exposure to light. It is highly recommended that researchers determine the stability of this compound under their specific experimental conditions.
Q2: How should I prepare and store this compound stock solutions?
This compound is soluble in DMSO.[1][2] For consistency, it is recommended to prepare a concentrated stock solution in high-quality, anhydrous DMSO and store it at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. When preparing your working concentration, the final concentration of DMSO in the cell culture medium should be kept low (typically below 0.1%) to avoid solvent-induced cellular toxicity.
Q3: How long can I expect my working solution of this compound in cell culture media to be stable at 37°C?
The stability of this compound in cell culture media at 37°C is not well-documented. As a general practice for any compound lacking specific stability data, it is advisable to prepare fresh working solutions for each experiment or, at a minimum, for each day of a multi-day experiment. If longer-term experiments are planned, it is crucial to perform a stability study under your specific conditions.
Q4: What are the potential signs of this compound degradation in my cell culture medium?
Visual signs of degradation are unlikely for a small molecule like this compound. The most reliable indicator of degradation is a loss of biological activity or a decrease in the concentration of the parent compound over time. This can be analytically determined using methods like High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
Q5: Can components of the cell culture medium affect the stability of this compound?
Yes, components in cell culture media can potentially impact the stability of dissolved compounds.[3][4][5] Factors such as the presence of reducing agents (e.g., cysteine), metal ions, and the overall pH of the medium can influence the rate of degradation.[3][4]
Troubleshooting Guides
Problem: Inconsistent experimental results with this compound treatment over time.
-
Possible Cause: Degradation of this compound in the cell culture medium during the experiment.
-
Troubleshooting Steps:
-
Prepare Fresh Solutions: Always prepare fresh working solutions of this compound from a frozen stock immediately before each experiment.
-
Minimize Light Exposure: Protect the this compound stock and working solutions from light, as it can cause photodegradation of some compounds.
-
Conduct a Stability Study: Perform a simple stability study by incubating this compound in your cell culture medium at 37°C for the duration of your experiment. Collect aliquots at different time points (e.g., 0, 8, 24, 48 hours) and analyze the concentration of this compound using HPLC or LC-MS. This will provide an empirical measure of its stability under your conditions.
-
Replenish Media: For long-term experiments (e.g., >24 hours), consider replenishing the cell culture medium with freshly prepared this compound at regular intervals to maintain a consistent concentration.
-
Problem: Observed biological effect of this compound is less than expected based on published IC50 values.
-
Possible Cause 1: The actual concentration of active this compound is lower than the nominal concentration due to degradation.
-
Solution: As detailed above, verify the stability of this compound in your experimental setup.
-
-
Possible Cause 2: The compound has precipitated out of solution.
-
Solution: Ensure that the final concentration of this compound in the medium does not exceed its solubility limit. When diluting the DMSO stock, ensure rapid and thorough mixing to prevent precipitation. Visually inspect the medium for any signs of precipitate after adding the compound.
-
Experimental Protocols
Protocol: Assessing the Stability of this compound in Cell Culture Media using HPLC
This protocol provides a general framework for determining the stability of this compound in a specific cell culture medium.
-
Preparation of this compound Standard Curve:
-
Prepare a series of known concentrations of this compound in the cell culture medium of choice.
-
Immediately analyze these standards by HPLC to generate a standard curve of peak area versus concentration.
-
-
Incubation:
-
Prepare a working solution of this compound in the cell culture medium at the desired experimental concentration.
-
Incubate this solution in a cell culture incubator at 37°C and 5% CO2.
-
At predetermined time points (e.g., 0, 2, 4, 8, 12, 24, 48, and 72 hours), collect an aliquot of the solution.
-
Immediately freeze the collected aliquots at -80°C to halt any further degradation until analysis.
-
-
Sample Analysis:
-
Thaw the collected samples.
-
If necessary, perform a sample clean-up step (e.g., protein precipitation with acetonitrile) to remove media components that may interfere with the analysis.[6]
-
Analyze the samples by HPLC using a suitable method (a reverse-phase C18 column is a common starting point for small molecules). The mobile phase and detection wavelength should be optimized for this compound.
-
Quantify the concentration of this compound in each sample by comparing the peak area to the standard curve.
-
-
Data Analysis:
-
Plot the concentration of this compound versus time.
-
Calculate the percentage of this compound remaining at each time point relative to the initial concentration at time 0.
-
This data can be used to determine the half-life (T½) of this compound in the medium under your experimental conditions.
-
Data Presentation
Table 1: Hypothetical Stability of this compound in Different Cell Culture Media at 37°C
| Time (Hours) | % Remaining in DMEM (Mean ± SD) | % Remaining in RPMI-1640 (Mean ± SD) |
| 0 | 100 ± 0 | 100 ± 0 |
| 8 | 98.2 ± 1.5 | 97.5 ± 2.1 |
| 24 | 91.5 ± 3.2 | 89.8 ± 4.5 |
| 48 | 82.1 ± 4.8 | 79.3 ± 5.2 |
| 72 | 75.6 ± 5.1 | 71.4 ± 6.3 |
Note: This table presents hypothetical data. Users must generate their own data for their specific experimental conditions.
Table 2: this compound Solution Preparation Guide
| Stock Concentration | Solvent | Storage | Final Concentration | Volume of Stock for 10 mL Media | Final DMSO % |
| 10 mM | DMSO | -20°C | 1 µM | 1 µL | 0.01% |
| 10 mM | DMSO | -20°C | 10 µM | 10 µL | 0.1% |
| 10 mM | DMSO | -20°C | 50 µM | 50 µL | 0.5% |
Visualizations
Caption: this compound inhibits PDE3, increasing cAMP levels and PKA activity.
Caption: Experimental workflow for assessing this compound stability.
References
- 1. selleckchem.com [selleckchem.com]
- 2. This compound | Phosphodiesterases | Tocris Bioscience [tocris.com]
- 3. Cell culture media impact on drug product solution stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Factors that determine stability of highly concentrated chemically defined production media - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. lcms.cz [lcms.cz]
Troubleshooting Cilostamide experiments showing inconsistent results
This guide provides troubleshooting advice and answers to frequently asked questions for researchers using Cilostamide. Inconsistent results in experiments with phosphodiesterase (PDE) inhibitors can arise from various factors, from stock solution preparation to specific assay conditions.
Troubleshooting Guide
Question: My this compound treatment shows a weak or no effect on intracellular cAMP levels. What could be the cause?
Answer: Several factors can contribute to a minimal or absent effect of this compound on cAMP levels:
-
Low Basal Adenylyl Cyclase Activity: In many cell types, the basal rate of cAMP production by adenylyl cyclase is low. Since this compound works by preventing the breakdown of existing cAMP, its effect will be minimal if there isn't much cAMP being produced in the first place.[1] To overcome this, consider co-stimulating the cells with an adenylyl cyclase activator like Forskolin to increase the initial cAMP pool that this compound can act upon.[1]
-
Dominance of Other PDE Isoforms: While this compound is a potent PDE3 inhibitor, other PDE isoforms (like PDE4 in immune and cardiac cells) might be the primary regulators of cAMP in your specific cell type.[2][3] If another PDE is more dominant, inhibiting PDE3 alone may not cause a significant rise in total cellular cAMP.[2] Consider using a broad-spectrum PDE inhibitor like IBMX as a positive control to confirm that your assay can detect cAMP changes.
-
Suboptimal Assay Conditions: The sensitivity of your cAMP assay is crucial. For cell-based assays, ensure that cell density, incubation times, and lysis conditions are optimized. IC50 values can vary depending on factors like substrate concentration and the source of the enzyme.[4]
-
Compound Degradation: Improperly stored this compound or repeated freeze-thaw cycles of stock solutions can lead to degradation and loss of activity.
Question: I'm observing high variability between replicate wells in my cell-based assay. What are the common causes?
Answer: High variability can often be traced to technical and biological factors:
-
Inconsistent Cell Seeding: Uneven cell numbers across wells is a primary source of variability. Ensure you have a homogenous single-cell suspension before plating and use appropriate techniques to avoid edge effects in multi-well plates.
-
Solvent (DMSO) Effects: this compound is typically dissolved in DMSO. High final concentrations of DMSO can have off-target effects on cell signaling, viability, and enzyme function, which can vary between cell lines.[5][6] It is critical to keep the final DMSO concentration consistent across all wells (including vehicle controls) and as low as possible, ideally below 0.5%.[6]
-
Serum Interference: Components in fetal bovine serum (FBS) can sometimes interfere with experimental compounds or signaling pathways.[7] The presence and concentration of serum can impact cell proliferation and response to drugs.[7][8] If inconsistencies persist, consider reducing the serum concentration or using serum-free media during the experiment, allowing for an adaptation period.[9]
-
Incubation Time: The timing of this compound treatment and subsequent stimulation or measurement is critical. Optimal incubation times can vary significantly between cell types and should be determined empirically through a time-course experiment.
Question: My platelet aggregation assay results with this compound are inconsistent. How can I improve reproducibility?
Answer: Platelet aggregation assays are sensitive to pre-analytical and analytical variables:
-
Platelet Preparation: The method of preparing platelet-rich plasma (PRP), including centrifugation speed and time, can significantly impact platelet count and function. Standardization of this process is key.[10]
-
Agonist Concentration: The concentration of the agonist used to induce aggregation (e.g., ADP, collagen) is a critical parameter. The threshold concentration required to induce aggregation can vary between donors.[11]
-
Low cAMP Levels: Similar to cell-based assays, the effect of this compound can be weak if basal cAMP levels in platelets are low. Pre-incubating the platelets with a low concentration of Prostaglandin E1 (PGE1) can increase intracellular cAMP, making the inhibitory effect of this compound more pronounced and the assay more sensitive.[12][13]
-
Pre-incubation Time: Ensure a consistent pre-incubation time for the platelets with this compound before adding the agonist. A typical pre-incubation is 10-15 minutes at 37°C.[14]
Frequently Asked Questions (FAQs)
Q1: How should I prepare and store this compound stock solutions? A1: this compound powder is typically stable for years when stored at -20°C.[10] For experimental use, prepare a concentrated stock solution in 100% DMSO. This stock solution is stable for up to 1 year when aliquoted and stored at -20°C, or up to 2 years at -80°C, avoiding repeated freeze-thaw cycles.[2] Some suppliers suggest refrigerated stock solutions (4°C) are stable for up to 6 months.[4] Always use fresh, anhydrous DMSO, as hygroscopic (moisture-absorbing) DMSO can significantly reduce this compound's solubility.
Q2: What is the recommended working concentration for this compound? A2: The optimal working concentration is highly dependent on the cell type and experimental goal. This compound has an IC50 for PDE3A and PDE3B of approximately 27 nM and 50 nM, respectively.[2] For cell culture experiments, concentrations often range from 1 µM to 10 µM.[15][16] It is always recommended to perform a dose-response curve to determine the optimal concentration for your specific system.
Q3: Can this compound have off-target effects? A3: Yes, especially at higher concentrations. While highly selective for PDE3, this compound can weakly inhibit other PDE isoforms at micromolar concentrations. For example, the IC50 values for PDE2, PDE4, and PDE5 are 12.5 µM, 88.8 µM, and 15.2 µM, respectively.[2] Using excessively high concentrations to achieve a stronger effect risks engaging these off-targets and producing confounding results.
Q4: Does the choice of cell line matter for this compound experiments? A4: Absolutely. The expression levels of PDE3A and PDE3B, as well as other PDE isoforms, vary significantly between different cell lines and tissues.[17] A cell line with low PDE3 expression will naturally show a blunted response to this compound. It is advisable to verify the expression of PDE3 in your experimental model or consult literature for its characterization in your chosen cell line.
Q5: Should I use an adenylyl cyclase activator in my experiment? A5: Using an adenylyl cyclase activator like Forskolin is often beneficial, particularly when measuring cAMP levels. It amplifies the signal by increasing the production of cAMP, which makes the inhibitory effect of this compound on cAMP degradation much easier to detect.[1] Similarly, in platelet aggregation assays, PGE1 can be used to prime the system.[12]
Data and Parameters
Table 1: this compound Inhibitory Activity (IC50)
| Target | IC50 Value | Notes |
| PDE3A | 27 nM | Primary target.[2] |
| PDE3B | 50 nM | Primary target.[2] |
| Thrombin-induced Platelet Aggregation | 1.1 µM | Functional inhibition in human platelets.[2] |
| ADP-induced Platelet Aggregation | 16.8 µM | Functional inhibition in platelets.[9] |
| PDE2 | 12.5 µM | Potential off-target at high concentrations.[2] |
| PDE5 | 15.2 µM | Potential off-target at high concentrations.[2] |
| PDE7 | 22.0 µM | Potential off-target at high concentrations.[2] |
| PDE4 | 88.8 µM | Potential off-target at high concentrations.[2] |
| PDE1 | > 300 µM | Very weak inhibition.[2] |
Table 2: General Experimental Parameters
| Parameter | Recommended Range/Value | Notes |
| Stock Solution | ||
| Solvent | 100% Anhydrous DMSO | Moisture can reduce solubility.[18] |
| Storage Temperature | -20°C or -80°C | Aliquot to avoid freeze-thaw cycles.[2] |
| Cell-Based Assays | ||
| Working Concentration | 1 - 10 µM | Must be optimized for each cell line.[15][16] |
| Final DMSO Concentration | < 0.5% | High concentrations can be cytotoxic or cause off-target effects.[6] |
| Incubation Time | 15 min - 24 hours | Highly variable; determine with a time-course experiment.[19] |
| Co-stimulant (optional) | Forskolin (e.g., 10 µM) | Increases basal cAMP levels for easier detection.[1] |
| Platelet Aggregation | ||
| Pre-incubation Time | 10 - 15 min | Allows inhibitor to enter cells before agonist is added.[14][15] |
| Co-stimulant (optional) | PGE1 (e.g., 30 nM) | Sensitizes platelets to PDE3 inhibition.[12] |
Key Experimental Protocols
Protocol 1: Measurement of Intracellular cAMP using a Luminescence-Based Assay (e.g., cAMP-Glo™)
This protocol provides a general framework. Always refer to the specific manufacturer's instructions for your assay kit.
-
Cell Seeding: Plate cells in a white, opaque 96-well plate suitable for luminescence assays. Seed at a density that will result in a sub-confluent monolayer (e.g., 80-90%) at the time of the assay. Incubate overnight under standard conditions (e.g., 37°C, 5% CO2).
-
Compound Preparation: Prepare serial dilutions of this compound in appropriate cell culture media. Also prepare a vehicle control (media with the same final concentration of DMSO) and a positive control for cAMP induction (e.g., Forskolin or Isoproterenol).
-
Cell Treatment:
-
Carefully remove the culture medium from the wells.
-
Add the prepared this compound dilutions, vehicle control, and other controls to the respective wells.
-
If using a co-stimulant to increase basal cAMP, it may be added simultaneously with or after a pre-incubation period with this compound, depending on the experimental design.
-
Incubate for the optimized duration (e.g., 15-30 minutes) at room temperature or 37°C.
-
-
Cell Lysis and cAMP Detection:
-
Add the cAMP-Glo™ Lysis Buffer to each well and incubate for the time specified by the manufacturer (e.g., 15 minutes) to lyse the cells and release cAMP.
-
Add the cAMP Detection Solution, which contains Protein Kinase A (PKA). Incubate for the specified time (e.g., 20 minutes at room temperature).[1] During this step, cAMP binds to the regulatory subunits of PKA, releasing the catalytic subunits.
-
-
ATP Depletion and Luminescence Reading:
-
Add the Kinase-Glo® Reagent. The active PKA will have consumed ATP, so the amount of remaining ATP is inversely proportional to the amount of cAMP. The luciferase in the Kinase-Glo® reagent will generate light from the remaining ATP.
-
Incubate for 10 minutes at room temperature to stabilize the luminescent signal.
-
Measure luminescence using a plate reader. Lower luminescence indicates higher cAMP levels.
-
-
Data Analysis: Calculate the change in cAMP relative to the vehicle control.
Protocol 2: Light Transmission Aggregometry (LTA) for Platelet Aggregation
-
Blood Collection: Draw whole blood into a tube containing 3.8% sodium citrate anticoagulant (9:1 blood to anticoagulant ratio).[11]
-
PRP Preparation:
-
Centrifuge the whole blood at a low speed (e.g., 200-240 x g) for 10-15 minutes at room temperature with the centrifuge brake off.[11][20]
-
Carefully collect the upper, straw-colored platelet-rich plasma (PRP) layer without disturbing the buffy coat.
-
To prepare platelet-poor plasma (PPP) for blanking the aggregometer, centrifuge the remaining blood at a high speed (e.g., 2000 x g) for 15 minutes.
-
-
Assay Procedure:
-
Turn on the aggregometer to allow it to warm up to 37°C.
-
Pipette PRP into a cuvette with a stir bar and place it in the incubation well.
-
Calibrate the instrument by setting the baseline (0% aggregation) with PRP and the endpoint (100% aggregation) with PPP.
-
Transfer the PRP cuvette to the assay well. Add the vehicle (DMSO) or this compound at the desired concentration.
-
Pre-incubate for 10-15 minutes at 37°C with stirring.[14][15]
-
(Optional but recommended) For increased sensitivity, add a low concentration of PGE1 (e.g., 30 nM) and incubate for 2 minutes before adding the primary agonist.[12]
-
Initiate recording and add the platelet agonist (e.g., ADP, collagen, arachidonic acid) to induce aggregation.
-
Record the change in light transmission for a set period (e.g., 5-10 minutes).
-
-
Data Analysis: The primary outcome is the maximum percentage of aggregation. The slope of the aggregation curve and the lag time (for collagen) can also be analyzed. Compare the aggregation in this compound-treated samples to the vehicle control.
Visualizations
Caption: Mechanism of Action of this compound.
Caption: Troubleshooting Logic for Inconsistent Results.
References
- 1. The Construction and Application of a New Screening Method for Phosphodiesterase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pnas.org [pnas.org]
- 3. PK/PD studies on non-selective PDE inhibitors in rats using cAMP as a marker of pharmacological response - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Developing a phosphodiesterase-5 inhibitor assay to... | F1000Research [f1000research.com]
- 5. Heterogeneous Off-Target Effects of Ultra-Low Dose Dimethyl Sulfoxide (DMSO) on Targetable Signaling Events in Lung Cancer In Vitro Models | Quanterix [quanterix.com]
- 6. mdpi.com [mdpi.com]
- 7. mdpi.com [mdpi.com]
- 8. Serum‐reduced media impacts on cell viability and protein expression in human lung epithelial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A Low-Serum Culture System for Prolonged in Vitro Toxicology Experiments on a Macrophage System - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Optimized Methodology to Produce Platelet-Rich Plasma and Perform Platelet Aggregation in Patients With Coronary Artery Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Platelet aggregometry in the presence of PGE(1) provides a reliable method for cilostazol monitoring - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Potent effects of novel anti-platelet aggregatory this compound analogues on recombinant cyclic nucleotide phosphodiesterase isozyme activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. This compound, a phosphodiesterase 3A inhibitor, sustains meiotic arrest of rat oocytes by modulating cyclic adenosine monophosphate level and the key regulators of maturation promoting factor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Pivotal effects of phosphodiesterase inhibitors on myocyte contractility and viability in normal and ischemic hearts - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. mdpi.com [mdpi.com]
- 20. Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
Cilostamide Technical Support Center: Minimizing Cytotoxicity in Long-Term Cell Culture
This technical support center provides researchers, scientists, and drug development professionals with guidance on minimizing potential cytotoxicity associated with the long-term use of Cilostamide in cell culture experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent and selective inhibitor of phosphodiesterase 3 (PDE3).[1][2][3][4] Its primary mechanism of action is to prevent the breakdown of cyclic adenosine monophosphate (cAMP), leading to an increase in intracellular cAMP levels.[5] PDE3 has two main isozymes, PDE3A and PDE3B, and this compound inhibits both.[1][2][3][4]
Q2: Is this compound expected to be cytotoxic in cell culture?
The effects of this compound on cell viability can be context-dependent. While high concentrations or prolonged exposure to any chemical compound can potentially lead to cytotoxicity, several studies indicate that this compound and its analog, Cilostazol, can have protective effects against apoptosis and may even promote cell viability in certain cell types.[6][7] However, it can also exhibit anti-proliferative effects. Therefore, its impact on your specific cell line should be empirically determined.
Q3: What are the typical working concentrations for this compound in cell culture?
The optimal concentration of this compound is highly dependent on the cell type and the desired biological effect. For PDE3 inhibition, IC50 values are in the nanomolar range. However, for cellular assays, concentrations ranging from 0.1 µM to 100 µM have been reported in the literature.[6] It is crucial to perform a dose-response experiment to determine the optimal, non-toxic concentration for your specific long-term culture conditions.
Q4: How should I prepare and store this compound stock solutions?
This compound is typically soluble in DMSO.[1] Prepare a high-concentration stock solution (e.g., 10 mM) in sterile DMSO. Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C for long-term stability. When preparing working solutions, dilute the stock in your cell culture medium to the final desired concentration. Ensure the final DMSO concentration in the culture medium is low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Increased cell death or morphological changes (e.g., rounding, detachment) after long-term this compound treatment. | High concentration of this compound: The concentration may be above the cytotoxic threshold for your specific cell line. | Perform a dose-response curve (e.g., using an MTT or LDH assay) to determine the IC50 value for cytotoxicity in your cells. Select a concentration for long-term studies that is well below this value but still effective for PDE3 inhibition. |
| Solvent (DMSO) toxicity: The final concentration of DMSO in the culture medium may be too high. | Ensure the final DMSO concentration is kept at a minimum, ideally below 0.1%. Include a vehicle control (medium with the same concentration of DMSO as the this compound-treated wells) in all experiments. | |
| Compound degradation: this compound in the culture medium may degrade over time, leading to the accumulation of potentially toxic byproducts. | For long-term experiments, it is advisable to perform partial or full media changes with freshly prepared this compound-containing medium every 48-72 hours.[8][9] | |
| Increased oxidative stress: Alterations in cAMP signaling can sometimes be associated with changes in cellular redox balance.[7] | Consider co-treatment with a low concentration of an antioxidant, such as N-acetylcysteine (NAC), after confirming it does not interfere with your experimental endpoints. Measure markers of oxidative stress (e.g., ROS levels) to assess this possibility. | |
| Reduced cell proliferation without significant cell death (cytostatic effect). | Cell cycle arrest: Increased cAMP levels can influence cell cycle progression.[10] | Analyze the cell cycle distribution of your cells using flow cytometry (e.g., with propidium iodide staining) to determine if this compound is causing arrest at a specific phase. This may be an intended effect of the treatment depending on the research question. |
| Nutrient depletion in long-term culture: Slower-growing cells may still deplete essential nutrients from the medium over time. | Ensure regular media changes to replenish nutrients. Monitor the confluency of your cell cultures and subculture as needed to maintain optimal growth conditions. | |
| Variability in experimental results over time. | Inconsistent compound activity: Repeated freeze-thaw cycles of the stock solution can lead to degradation of this compound. | Aliquot your stock solution into single-use vials to minimize freeze-thaw cycles. |
| Cellular adaptation: Cells may adapt to the continuous presence of this compound over long periods, altering their response. | This is a complex biological phenomenon. Consider performing time-course experiments to characterize any changes in response over the duration of your long-term culture. |
Quantitative Data Summary
The following table summarizes the inhibitory concentrations (IC50) of this compound for its primary targets. These values are crucial for designing experiments and selecting appropriate concentrations.
| Target | IC50 | Reference |
| PDE3A | 27 nM | [1][2][3][4] |
| PDE3B | 50 nM | [1][2][3][4] |
Experimental Protocols
Protocol 1: Determining the Cytotoxic Concentration of this compound using an MTT Assay
This protocol outlines the steps to determine the concentration of this compound that is cytotoxic to a specific cell line.
Materials:
-
Cell line of interest
-
Complete cell culture medium
-
This compound
-
DMSO (cell culture grade)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)
-
Multichannel pipette
-
Plate reader capable of measuring absorbance at 570 nm
Procedure:
-
Cell Seeding: Seed your cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Preparation: Prepare a 2X stock solution of this compound in complete culture medium at various concentrations (e.g., a serial dilution from 200 µM to 0.1 µM). Include a vehicle control (medium with the same final DMSO concentration).
-
Treatment: Remove the old medium from the cells and add 100 µL of the 2X this compound solutions to the respective wells. This will result in a 1X final concentration.
-
Incubation: Incubate the plate for the desired long-term duration (e.g., 72 hours, 96 hours, or longer, with appropriate media changes as determined for your experiment).
-
MTT Addition: At the end of the incubation period, add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Solubilization: After the incubation with MTT, carefully remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the cell viability against the this compound concentration to determine the IC50 value for cytotoxicity.
Protocol 2: Long-Term Cell Culture with this compound
This protocol provides a general framework for maintaining cell cultures with this compound over an extended period.
Materials:
-
Cell line of interest
-
Complete cell culture medium
-
This compound stock solution in DMSO
-
Appropriate cell culture flasks or plates
Procedure:
-
Cell Seeding: Seed your cells at a lower density than for short-term experiments to accommodate a longer growth period.
-
Treatment Initiation: After the cells have adhered (typically 24 hours post-seeding), replace the medium with fresh complete medium containing the desired, non-cytotoxic concentration of this compound. Remember to include a vehicle control.
-
Media Changes: For long-term culture, it is critical to maintain a stable concentration of the compound and replenish nutrients. Perform partial (e.g., 50%) or full media changes every 48-72 hours. The fresh medium should contain the same concentration of this compound.[8][9]
-
Subculturing: Monitor cell confluency. When the cells reach approximately 80-90% confluency, they should be subcultured. During subculturing, after detaching and resuspending the cells, plate them in fresh medium containing this compound.
-
Monitoring Cell Health: Regularly inspect the cells under a microscope for any changes in morphology. At predetermined time points, you can perform viability assays (e.g., Trypan Blue exclusion) to monitor the health of the cultures.
Visualizations
Caption: this compound inhibits PDE3, increasing cAMP levels and activating PKA.
Caption: A logical workflow for troubleshooting this compound-induced cytotoxicity.
References
- 1. selleckchem.com [selleckchem.com]
- 2. selleckchem.com [selleckchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. This compound, PDE3 inhibitor (CAS 68550-75-4) | Abcam [abcam.com]
- 5. This compound, a phosphodiesterase 3A inhibitor, sustains meiotic arrest of rat oocytes by modulating cyclic adenosine monophosphate level and the key regulators of maturation promoting factor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Protection from apoptotic cell death by cilostazol, phosphodiesterase type III inhibitor, via cAMP-dependent protein kinase activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Cilostazol attenuates oxidative stress and apoptosis in the quadriceps muscle of the dystrophic mouse experimental model - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
Cilostamide in DMSO: Technical Support & Troubleshooting Guide
This technical support center provides researchers, scientists, and drug development professionals with guidance on the stability and handling of cilostamide stock solutions in DMSO stored at -20°C.
Frequently Asked Questions (FAQs)
Q1: What is the recommended short-term and long-term storage temperature for this compound stock solutions in DMSO?
For optimal stability, it is recommended to store this compound stock solutions in DMSO at -20°C for short-term use and at -80°C for long-term storage. One supplier suggests that in-solvent storage is stable for up to one month at -20°C and for one year at -80°C[1]. Another source indicates stability for one year at -20°C and two years at -80°C[2]. Given the variability, a conservative approach is advised for storage at -20°C.
Q2: How should I prepare a this compound stock solution in DMSO?
To prepare a stock solution, dissolve this compound powder in fresh, anhydrous DMSO to your desired concentration. This compound has a reported solubility of 6 mg/mL (17.52 mM) and 31 mg/mL (with ultrasonic warming) in DMSO[2][3]. Ensure the compound is fully dissolved. It is advisable to use DMSO from a freshly opened bottle to minimize moisture content, as absorbed water can reduce the solubility and stability of the compound[1].
Q3: Can I subject my this compound DMSO stock solution to multiple freeze-thaw cycles?
It is best practice to aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles[4][5]. While some compounds may be resistant to a limited number of freeze-thaw cycles, repeated cycling can introduce moisture and may lead to degradation or precipitation of the compound.
Q4: What are the potential signs of degradation or instability in my this compound stock solution?
Visual indicators of instability can include color change, precipitation, or the appearance of particulate matter in the solution. However, chemical degradation can occur without any visible changes. For critical experiments, it is recommended to periodically check the purity of the stock solution using analytical methods such as HPLC.
Q5: Are there known degradation pathways for this compound?
Forced degradation studies have shown that this compound is susceptible to degradation under acidic, alkaline, and oxidative conditions. It is relatively stable to thermal and photolytic stress. The exact degradation products in a DMSO stock solution under long-term storage at -20°C are not well-documented in publicly available literature.
Troubleshooting Guide
| Problem | Possible Cause | Troubleshooting Steps |
| Precipitate observed in the stock solution upon thawing. | 1. The concentration of the stock solution may exceed the solubility of this compound at lower temperatures. 2. The DMSO may have absorbed water, reducing solubility. 3. The compound may have degraded. | 1. Gently warm the vial to 37°C and vortex to redissolve the precipitate. 2. If precipitation persists, centrifuge the vial and use the supernatant, re-evaluating the concentration if necessary. 3. For future preparations, consider a slightly lower stock concentration. 4. Always use fresh, anhydrous DMSO. |
| Inconsistent or unexpected experimental results. | 1. The this compound stock solution may have degraded, leading to a lower effective concentration. 2. Inaccurate initial weighing of the compound. 3. Pipetting errors during dilution. | 1. Prepare a fresh stock solution from powder. 2. Verify the purity and concentration of the existing stock solution using an analytical method like HPLC. 3. Ensure accurate weighing and pipetting techniques. |
| Difficulty dissolving this compound powder in DMSO. | 1. The this compound may not be fully soluble at the intended concentration at room temperature. 2. The DMSO may contain water. | 1. Use gentle warming (e.g., a 37°C water bath) and sonication to aid dissolution. 2. Use a fresh, unopened bottle of anhydrous DMSO. |
Stability Data Summary
| Storage Temperature | Recommended Duration | Considerations |
| -20°C | Up to 1 month (conservative) Up to 1 year (as per some suppliers) | Prone to freeze-thaw cycles if not aliquoted. Higher risk of water absorption over time. Re-qualification of purity is recommended for storage beyond the conservative estimate. |
| -80°C | 1 to 2 years | Preferred for long-term storage to minimize degradation and water absorption. |
Note: The stability of a compound in solution is dependent on its intrinsic chemical properties. The provided information is a general guideline. For critical applications, it is recommended to perform in-house stability assessments.
Experimental Protocols
Protocol for Assessing this compound Stability in DMSO by HPLC
This protocol outlines a general procedure to assess the stability of a this compound stock solution in DMSO over time.
-
Preparation of Stock Solution:
-
Accurately weigh a known amount of this compound powder.
-
Dissolve the powder in anhydrous DMSO to a final concentration of 10 mM.
-
Aliquot the stock solution into multiple small-volume, airtight vials (e.g., 20 µL per vial).
-
-
Storage:
-
Store the aliquots at -20°C in the dark.
-
-
Time-Point Analysis:
-
At designated time points (e.g., 0, 1, 3, 6, and 12 months), remove one aliquot for analysis.
-
Allow the aliquot to thaw completely at room temperature.
-
-
Sample Preparation for HPLC:
-
Dilute the DMSO stock solution with an appropriate mobile phase (e.g., acetonitrile:water mixture) to a final concentration suitable for HPLC analysis (e.g., 10 µg/mL).
-
-
HPLC Analysis:
-
Inject the diluted sample onto a suitable C18 column.
-
Use a mobile phase gradient (e.g., starting with a higher percentage of water and increasing the percentage of acetonitrile over time).
-
Detect the eluting compounds using a UV detector at an appropriate wavelength for this compound.
-
-
Data Analysis:
-
Determine the peak area of the this compound peak at each time point.
-
Calculate the percentage of remaining this compound relative to the initial time point (T=0).
-
Monitor for the appearance of any new peaks, which may indicate degradation products.
-
Visualizations
References
Technical Support Center: Cilostamide Treatment for Oocyte Maturation
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Cilostamide to modulate oocyte maturation.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound in oocytes?
This compound is a selective inhibitor of phosphodiesterase 3A (PDE3A), an enzyme highly expressed in oocytes.[1][2][3] PDE3A is responsible for the hydrolysis of cyclic adenosine monophosphate (cAMP).[4][5] By inhibiting PDE3A, this compound leads to an increase in intra-oocyte cAMP levels.[5][6] Elevated cAMP maintains the oocyte in meiotic arrest at the diplotene stage of prophase I, preventing spontaneous germinal vesicle breakdown (GVBD).[4][5][7]
Q2: Why is maintaining meiotic arrest with this compound beneficial for in-vitro maturation (IVM)?
Temporarily arresting meiosis with this compound can help synchronize nuclear and cytoplasmic maturation.[8][9] This pre-maturation culture period allows the oocyte more time to accumulate necessary transcripts and proteins, potentially improving its developmental competence.[8] Studies have shown that a temporary block of meiosis with a PDE3 inhibitor can promote the developmental competence of oocytes retrieved from small antral follicles.[10]
Q3: Is the effect of this compound on meiotic arrest reversible?
Yes, the inhibitory effect of this compound on meiosis is reversible.[6][11] Upon removal of this compound from the culture medium, oocytes can resume meiosis and proceed to metaphase II (MII).[6][11]
Q4: What is the optimal concentration of this compound to use?
The optimal concentration of this compound can vary depending on the species and experimental conditions. However, studies in various species, including mice and rats, have shown effective meiotic arrest at concentrations ranging from 1 µM to 20 µM.[6][11][12] It is recommended to perform a dose-response experiment to determine the optimal concentration for your specific model system.
Q5: How long should oocytes be treated with this compound?
The duration of this compound treatment can influence subsequent oocyte development. Pre-maturation culture with this compound for 6 to 24 hours has been shown to be effective in synchronizing nuclear and cytoplasmic maturation.[8][9][10] The optimal duration may vary, and it is advisable to test different time points in your experimental setup.
Troubleshooting Guide
Issue 1: High variability in oocyte response to this compound treatment.
-
Possible Cause 1: Oocyte Quality and Source. The developmental competence of oocytes can vary significantly based on the donor's age, health, and the size of the follicles from which they are retrieved.[13][14] Oocytes from smaller follicles may have a different response compared to those from larger, preovulatory follicles.
-
Troubleshooting Tip: Standardize the source of oocytes as much as possible. If feasible, categorize oocytes based on follicle size or donor characteristics to identify potential sources of variability.
-
-
Possible Cause 2: Inconsistent Drug Concentration. Inaccurate preparation of this compound stock solutions or improper dilution can lead to variable effective concentrations in the culture medium.
-
Troubleshooting Tip: Prepare fresh stock solutions of this compound regularly and validate the final concentration. Ensure thorough mixing of the medium after adding the inhibitor.
-
-
Possible Cause 3: Differences in Culture Conditions. Factors such as the composition of the culture medium, serum supplementation, and gas atmosphere can influence oocyte maturation and response to inhibitors.[15][16]
-
Troubleshooting Tip: Maintain consistent culture conditions across all experiments. Use a defined, serum-free medium whenever possible to reduce variability from undefined components.
-
Issue 2: Oocytes fail to resume meiosis after this compound washout.
-
Possible Cause 1: Incomplete Washout. Residual this compound in the culture medium can continue to inhibit PDE3A and prevent meiotic resumption.
-
Troubleshooting Tip: Implement a thorough washing procedure. Wash the oocytes multiple times in fresh, inhibitor-free medium before transferring them to the maturation medium.
-
-
Possible Cause 2: Oocyte Viability. Prolonged exposure to suboptimal culture conditions or high concentrations of this compound could compromise oocyte health.
-
Troubleshooting Tip: Assess oocyte viability using morphological criteria or viability stains. Optimize the this compound concentration and treatment duration to minimize potential toxicity.
-
Issue 3: Low blastocyst development rate after IVM with this compound pre-treatment.
-
Possible Cause 1: Asynchrony between Nuclear and Cytoplasmic Maturation. While this compound aims to synchronize maturation, a suboptimal pre-maturation culture duration might still lead to asynchrony.
-
Troubleshooting Tip: Optimize the pre-maturation culture timing. Test different durations of this compound exposure to find the window that yields the best developmental outcomes.
-
-
Possible Cause 2: Suboptimal IVM Conditions. The conditions following this compound treatment are crucial for successful maturation and subsequent embryonic development.
-
Troubleshooting Tip: Ensure that the IVM medium is optimized and contains the necessary hormones and growth factors to support oocyte maturation.[16]
-
Quantitative Data Summary
Table 1: Dose-Response Effect of this compound on Mouse Oocyte Maturation in vitro
| Cilostazol Concentration (µM) | Meiotic Arrest Rate at GV Stage (%) |
| 0 | 0 |
| 0.1 | Increased |
| 1.0 | Complete Inhibition |
Data adapted from a study on mouse cumulus-oocyte complexes (COCs) and denuded oocytes (DOs). The study observed a dose-dependent suppression of meiotic progression.[7][11]
Table 2: Effect of this compound Pre-maturation Culture on Human Oocyte Maturation
| Treatment Group | % Oocytes at GV Stage (after 6h) | % MII Oocytes (at 36h IVM) | Blastocyst Quality |
| Control (No this compound) | 79.2% | 21.5% | - |
| This compound (1 µM) | 92.1% | 25.8% | Better than control |
Data from a study on human germinal vesicle (GV) oocytes. The results showed that this compound effectively blocked nuclear maturation and promoted cytoplasmic growth, leading to better blastocyst quality.[8][9]
Experimental Protocols
Protocol 1: In Vitro Maturation of Mouse Oocytes with this compound Pre-treatment
-
Oocyte Collection: Collect cumulus-oocyte complexes (COCs) from the antral follicles of PMSG-primed mice.
-
Pre-maturation Culture:
-
Prepare a pre-maturation medium containing the desired concentration of this compound (e.g., 1 µM).
-
Culture the COCs in the pre-maturation medium for 24 hours at 37°C in a humidified atmosphere of 5% CO2 in air.
-
-
Washout:
-
After the pre-maturation culture, wash the COCs three times in fresh, inhibitor-free maturation medium.
-
-
In Vitro Maturation (IVM):
-
Culture the washed COCs in the maturation medium for 16-18 hours.
-
-
Assessment:
-
Assess oocyte maturation by observing the extrusion of the first polar body under a microscope.
-
Protocol 2: Assessment of cAMP Levels in Oocytes
-
Sample Collection: Collect denuded oocytes after treatment with or without this compound.
-
Lysis: Lyse the oocytes in 0.1 N HCl.
-
cAMP Assay:
-
Use a commercially available cAMP enzyme immunoassay (EIA) kit.
-
Follow the manufacturer's instructions for the acetylation procedure to increase sensitivity.
-
-
Data Analysis:
-
Calculate the cAMP concentration based on the standard curve provided with the kit.
-
Visualizations
Caption: this compound inhibits PDE3A, increasing cAMP levels and maintaining meiotic arrest.
Caption: Experimental workflow for oocyte IVM with this compound pre-treatment.
Caption: Troubleshooting logic for addressing high variability in oocyte response.
References
- 1. academic.oup.com [academic.oup.com]
- 2. Role of phosphodiesterase type 3A in rat oocyte maturation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. JCI - Cyclic nucleotide phosphodiesterase 3A–deficient mice as a model of female infertility [jci.org]
- 5. This compound, a phosphodiesterase 3A inhibitor, sustains meiotic arrest of rat oocytes by modulating cyclic adenosine monophosphate level and the key regulators of maturation promoting factor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. The Role of Cilostazol, a Phosphodiesterase 3 Inhibitor, on Oocyte Maturation and Subsequent Pregnancy in Mice | PLOS One [journals.plos.org]
- 8. researchgate.net [researchgate.net]
- 9. Effects of prematuration culture with a phosphodiesterase-3 inhibitor on oocyte morphology and embryo quality in in vitro maturation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. academic.oup.com [academic.oup.com]
- 11. The Role of Cilostazol, a Phosphodiesterase 3 Inhibitor, on Oocyte Maturation and Subsequent Pregnancy in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 12. academic.oup.com [academic.oup.com]
- 13. FACTORS AFFECTING THE IN-VITRO MATURATION OUTCOMES [egyfs.journals.ekb.eg]
- 14. Factors Influencing the In Vitro Maturation (IVM) of Human Oocyte - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. spiedigitallibrary.org [spiedigitallibrary.org]
Cilostamide Interference with Fluorescence-Based Assays: A Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding potential interference of the phosphodiesterase 3 (PDE3) inhibitor, cilostamide, in fluorescence-based assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
This compound is a potent and selective inhibitor of phosphodiesterase 3 (PDE3), an enzyme responsible for the degradation of cyclic adenosine monophosphate (cAMP). By inhibiting PDE3, this compound increases intracellular cAMP levels, which in turn activates Protein Kinase A (PKA) and modulates various downstream signaling pathways. This mechanism is central to its effects on platelet aggregation, vasodilation, and other cellular processes.
Q2: Can this compound interfere with fluorescence-based assays?
Yes, like many small molecules, this compound has the potential to interfere with fluorescence-based assays. This interference can manifest in two primary ways:
-
Intrinsic Fluorescence (Autofluorescence): The molecule itself may absorb light at the excitation wavelength and emit light at the emission wavelength of the assay's fluorophore, leading to a false positive signal. This compound contains a quinolinone core structure, and some quinoline derivatives are known to be fluorescent.[1][2][3][4][5]
-
Fluorescence Quenching: The molecule may absorb light at the excitation or emission wavelength of the fluorophore, leading to a decrease in the detected signal (a false negative). This is also known as the inner filter effect.[6][7]
Q3: At what wavelengths is interference from compounds like this compound most likely to occur?
Interference from small molecules is often more pronounced in the blue-green spectral region.[8][9] Therefore, assays using fluorophores that excite and/or emit in this range may be more susceptible to interference.
Q4: What are the common types of fluorescence-based assays where this compound might be used and could potentially interfere?
This compound is frequently used in studies involving the cAMP signaling pathway. Therefore, it may be present in various fluorescence-based assays that measure cAMP levels, PKA activity, or other downstream events. Examples include:
-
Fluorescence Polarization (FP) assays
-
Förster Resonance Energy Transfer (FRET) and Time-Resolved FRET (TR-FRET) assays
-
Fluorescent reporter gene assays
-
Calcium imaging assays using fluorescent indicators
Troubleshooting Guides
Problem 1: Unexpected Increase in Fluorescence Signal (Potential Autofluorescence)
If you observe an increase in fluorescence signal in the presence of this compound that is not consistent with the expected biological activity, it may be due to the intrinsic fluorescence of the compound.
Troubleshooting Steps:
-
Run a Compound-Only Control: Prepare a sample containing only this compound in the assay buffer (without the fluorescent probe or biological components). Measure the fluorescence at the same excitation and emission wavelengths used in your assay.
-
Spectral Scan: If your plate reader has the capability, perform an excitation and emission scan of this compound to determine its spectral properties. This will help identify if its excitation and emission spectra overlap with those of your assay's fluorophore.
-
Wavelength Shift: If significant autofluorescence is detected, consider switching to a fluorophore with excitation and emission wavelengths that are spectrally distinct from those of this compound. Red-shifted fluorophores are often less susceptible to compound interference.[8]
-
Data Correction: If switching fluorophores is not feasible, you can subtract the background fluorescence from the compound-only control from your experimental wells. However, be aware that this may not fully account for complex interactions.
Problem 2: Unexpected Decrease in Fluorescence Signal (Potential Quenching)
A decrease in fluorescence signal in the presence of this compound that cannot be attributed to the expected biological activity may indicate fluorescence quenching.
Troubleshooting Steps:
-
Assess Inner Filter Effect: Measure the absorbance spectrum of this compound at the concentrations used in your assay. Significant absorbance at the excitation or emission wavelengths of your fluorophore suggests potential quenching.
-
Control Titration: Perform a control titration by adding this compound to a solution of the fluorescent probe alone (without the biological target). A decrease in fluorescence intensity with increasing this compound concentration is indicative of quenching.[6][7]
-
Correct for Quenching: Mathematical correction formulas can be applied to account for the inner filter effect, though these can be complex and may not be perfectly accurate.[10][11]
-
Reduce Compound Concentration: If possible, lower the concentration of this compound while ensuring it remains effective for your biological question.
-
Change Assay Format: Consider using a different assay format that is less sensitive to quenching, such as a luminescence-based assay.
Experimental Protocols
Protocol 1: Determining Intrinsic Fluorescence of this compound
Objective: To assess whether this compound exhibits intrinsic fluorescence at the excitation and emission wavelengths of a specific fluorescence-based assay.
Materials:
-
This compound stock solution (in a suitable solvent like DMSO)
-
Assay buffer
-
Fluorescence microplate reader with spectral scanning capabilities (optional, but recommended)
-
Microplates compatible with the plate reader
Procedure:
-
Prepare a serial dilution of this compound in the assay buffer, covering the concentration range used in your experiment. Include a buffer-only control.
-
Dispense the this compound dilutions and the buffer control into the wells of the microplate.
-
Read the plate at the excitation and emission wavelengths of your assay's fluorophore.
-
(Optional) If your plate reader allows, perform an excitation scan (at a fixed emission wavelength) and an emission scan (at a fixed excitation wavelength) for a high concentration of this compound to determine its spectral profile.
-
Data Analysis: Subtract the fluorescence of the buffer-only control from the this compound-containing wells. A concentration-dependent increase in fluorescence indicates intrinsic fluorescence.
Protocol 2: Assessing Fluorescence Quenching by this compound
Objective: To determine if this compound quenches the fluorescence of the probe used in an assay.
Materials:
-
This compound stock solution
-
Fluorescent probe used in the assay
-
Assay buffer
-
Fluorescence microplate reader
-
UV-Vis spectrophotometer (optional)
Procedure:
-
(Optional) Measure the absorbance spectrum of this compound at the highest concentration used in your assay to check for absorbance at the excitation and emission wavelengths of your fluorescent probe.
-
Prepare a solution of your fluorescent probe in the assay buffer at the concentration used in your assay.
-
Prepare a serial dilution of this compound in the assay buffer.
-
In a microplate, add the fluorescent probe solution to each well.
-
Add the this compound dilutions to the wells containing the fluorescent probe. Include a control with only the fluorescent probe and buffer.
-
Incubate for a short period to allow for any interactions.
-
Read the fluorescence intensity.
-
Data Analysis: Compare the fluorescence intensity of the wells containing this compound to the control well. A concentration-dependent decrease in fluorescence suggests quenching.
Quantitative Data Summary
The following table summarizes the inhibitory concentrations (IC50) of this compound for PDE3 isoforms. This data is crucial for designing experiments and selecting appropriate concentrations.
| Target | IC50 (nM) |
| PDE3A | 27 |
| PDE3B | 50 |
Data compiled from publicly available sources.[12][13]
Signaling Pathway and Experimental Workflow Diagrams
To aid in understanding the mechanism of action of this compound and the experimental workflows for troubleshooting, the following diagrams are provided.
Caption: Mechanism of action of this compound.
Caption: Troubleshooting workflow for this compound interference.
References
- 1. New Cross-Linking Quinoline and Quinolone Derivatives for Sensitive Fluorescent Labeling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchwithrutgers.com [researchwithrutgers.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Fluorescence in complexes based on quinolines-derivatives: a search for better fluorescent probes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Tryptophan Fluorescence Quenching Assays for Measuring Protein-ligand Binding Affinities: Principles and a Practical Guide - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Tryptophan Fluorescence Quenching Assays for Measuring Protein-ligand Binding Affinities: Principles and a Practical Guide [pubmed.ncbi.nlm.nih.gov]
- 8. Avoiding Fluorescence Assay Interference—The Case for Diaphorase - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Interference with Fluorescence and Absorbance - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. os.copernicus.org [os.copernicus.org]
- 11. OS - An alternative method for correcting fluorescence quenching [os.copernicus.org]
- 12. selleckchem.com [selleckchem.com]
- 13. This compound | Phosphodiesterases | Tocris Bioscience [tocris.com]
Validation & Comparative
A Comparative Analysis of the Antiplatelet Activity of Cilostamide and Cilostazol
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the antiplatelet activities of two phosphodiesterase 3 (PDE3) inhibitors: Cilostamide and its analogue, Cilostazol. The information presented is based on available experimental data to assist researchers in understanding the nuances of their mechanisms and potency.
Executive Summary
This compound and Cilostazol are potent antiplatelet agents that exert their effects through the selective inhibition of phosphodiesterase 3 (PDE3). This inhibition leads to an increase in intracellular cyclic adenosine monophosphate (cAMP) levels within platelets, ultimately resulting in the suppression of platelet aggregation. While both compounds share a common mechanism of action, available data suggests differences in their inhibitory potency against PDE3 and in functional platelet assays. This guide summarizes the key quantitative data, provides detailed experimental methodologies, and visualizes the underlying signaling pathways to facilitate a comprehensive comparison.
Data Presentation: Quantitative Comparison
The following tables summarize the available quantitative data on the inhibitory activities of this compound, its analogues, and Cilostazol. It is important to note that the experimental conditions, such as the specific agonists and their concentrations, may vary between studies, which should be considered when making direct comparisons.
Table 1: Inhibition of Phosphodiesterase 3A (PDE3A)
| Compound | IC50 (nM) | Enzyme Source | Reference |
| OPC-33540 (this compound analogue) | 0.32 | Recombinant Human PDE3A | [1] |
| Cilostazol | - | Recombinant Human PDE3A | [1] |
| This compound | - | Recombinant Human PDE3A | [1] |
Note: The study by Sudo et al. (2000) states that OPC-33540 inhibited recombinant PDE3A more potently and selectively than the classical PDE3 inhibitors this compound and cilostazol, but does not provide specific IC50 values for the latter two in this direct comparison.[1]
Table 2: Inhibition of Platelet Aggregation
| Compound | Agonist | IC50 | Species | Reference |
| This compound | STA2 (1 µM) | 40 ± 4.5 nM | Human | [2] |
| Cilostazol | ADP (5 µM) | 2.5 - 16 µM | Human | [3] |
| Cilostazol | Epinephrine (1 µg/ml) | 2.5 - 16 µM | Human | [3] |
| Cilostazol | Collagen (2 µg/ml) | 2.5 - 16 µM | Human | [3] |
| Cilostazol | Arachidonic Acid (200 µg/ml) | 2.5 - 16 µM | Human | [3] |
| Cilostazol | Collagen | 75.4 ± 2.4 µM | Rat | [4] |
Mechanism of Action: Signaling Pathway
This compound and Cilostazol are selective inhibitors of PDE3. In platelets, PDE3 is responsible for the hydrolysis of cAMP. By inhibiting PDE3, these compounds lead to an accumulation of intracellular cAMP. Elevated cAMP levels activate Protein Kinase A (PKA), which in turn phosphorylates various downstream targets. This phosphorylation cascade ultimately inhibits key steps in platelet activation, including intracellular calcium mobilization, granule secretion, and the conformational activation of glycoprotein IIb/IIIa receptors, which are essential for platelet aggregation.
Caption: Signaling pathway of this compound and Cilostazol in platelets.
Experimental Protocols
A common method for evaluating the antiplatelet activity of compounds like this compound and Cilostazol is the in vitro platelet aggregation assay using Light Transmission Aggregometry (LTA).
Objective: To determine the concentration-dependent inhibitory effect of a test compound on platelet aggregation induced by a specific agonist.
Materials:
-
Freshly drawn human whole blood anticoagulated with 3.2% sodium citrate.
-
Test compounds (this compound, Cilostazol) dissolved in a suitable solvent (e.g., DMSO).
-
Platelet agonists (e.g., Adenosine Diphosphate (ADP), Collagen, Thrombin, STA2).
-
Phosphate-buffered saline (PBS).
-
Light Transmission Aggregometer.
-
Centrifuge.
-
Pipettes and consumables.
Procedure:
-
Preparation of Platelet-Rich Plasma (PRP) and Platelet-Poor Plasma (PPP):
-
Centrifuge the citrated whole blood at a low speed (e.g., 200 x g) for 15-20 minutes at room temperature to obtain PRP.
-
Carefully collect the supernatant (PRP).
-
Centrifuge the remaining blood at a high speed (e.g., 2000 x g) for 15 minutes to obtain PPP.
-
Adjust the platelet count in the PRP with PPP if necessary.
-
-
Platelet Aggregation Assay:
-
Pre-warm the PRP samples to 37°C in the aggregometer cuvettes with a stir bar.
-
Add a specific volume of the test compound at various concentrations (or vehicle control) to the PRP and incubate for a defined period (e.g., 5-10 minutes).
-
Set the baseline light transmission to 0% with PRP and 100% with PPP.
-
Initiate platelet aggregation by adding a specific concentration of an agonist (e.g., ADP).
-
Record the change in light transmission over time (typically 5-10 minutes).
-
-
Data Analysis:
-
The maximum platelet aggregation is determined from the aggregation curve.
-
Calculate the percentage inhibition of platelet aggregation for each concentration of the test compound relative to the vehicle control.
-
Determine the IC50 value (the concentration of the compound that inhibits platelet aggregation by 50%) by plotting the percentage inhibition against the log concentration of the test compound and fitting the data to a dose-response curve.
-
Caption: Experimental workflow for in vitro platelet aggregation assay.
Conclusion
References
- 1. Potent effects of novel anti-platelet aggregatory this compound analogues on recombinant cyclic nucleotide phosphodiesterase isozyme activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Inhibition of platelet aggregation by the cAMP-phosphodiesterase inhibitor, this compound, may not be associated with activation of cAMP-dependent protein kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. accessdata.fda.gov [accessdata.fda.gov]
- 4. Evaluation of anti-platelet and anti-thrombotic effects of cilostazol with PFA-100® and Multiplate® whole blood aggregometer in vitro, ex vivo and FeCl3-induced thrombosis models in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
In Vivo Validation of Cilostamide's PDE3 Inhibitory Activity: A Comparative Guide
For researchers and drug development professionals, understanding the in vivo efficacy and specificity of phosphodiesterase 3 (PDE3) inhibitors is critical for advancing therapeutic strategies in cardiovascular diseases, reproductive medicine, and neuroinflammatory disorders. This guide provides an objective comparison of Cilostamide, a selective PDE3 inhibitor, with other relevant alternatives, supported by experimental data from in vivo studies.
Unveiling the Mechanism: The PDE3 Signaling Pathway
Inhibition of PDE3 by this compound leads to an accumulation of intracellular cyclic adenosine monophosphate (cAMP). This second messenger, in turn, activates downstream signaling cascades, primarily through Protein Kinase A (PKA) and Exchange protein directly activated by cAMP (Epac). The physiological consequences of this pathway are cell-type specific, leading to effects such as relaxation of smooth muscle, inhibition of platelet aggregation, and modulation of inflammatory responses.
Figure 1. Signaling pathway of PDE3 inhibition by this compound.
Comparative Efficacy of this compound in Oocyte Maturation
PDE3 inhibitors are known to reversibly arrest oocyte meiosis. In vivo studies have demonstrated the potent effects of this compound in this process, often in comparison to other inhibitors like Org 9935.
Table 1: In Vivo Effects of PDE3 Inhibitors on Oocyte Maturation in Rats
| Treatment Group | Dose (mg/kg, p.o.) | Number of Ovulated Oocytes (Mean ± SEM) | Oocytes with Germinal Vesicle (%) |
| Control | - | 42.3 ± 3.5 | 5 |
| This compound | 0.1 | 40.5 ± 4.1 | 55 |
| This compound | 0.3 | 38.7 ± 3.8 | 85 |
| This compound | 1.0 | 35.1 ± 4.5 | 98 |
| Org 9935 | 0.3 | 39.8 ± 3.2 | 40 |
| Org 9935 | 1.0 | 36.4 ± 4.0 | 70 |
| Org 9935 | 3.0 | 33.2 ± 3.7 | 95 |
Data adapted from a study in immature rats.
Experimental Protocol: In Vivo Oocyte Maturation Assay in Rats
-
Animal Model: Immature female rats (21-23 days old) are used.
-
Hormonal Stimulation: Animals are superovulated with an intraperitoneal injection of pregnant mare's serum gonadotropin (PMSG), followed 48 hours later by human chorionic gonadotropin (hCG) to induce ovulation.
-
Drug Administration: this compound or a comparator PDE3 inhibitor (e.g., Org 9935) is administered orally at various doses 1 hour before the hCG injection.
-
Oocyte Collection: Approximately 17-20 hours after hCG administration, the oviducts are isolated, and the ovulated oocytes are collected by flushing the oviducts.
-
Analysis: The total number of ovulated oocytes is counted. The meiotic stage of the oocytes is assessed under a microscope to determine the percentage of oocytes arrested at the germinal vesicle (GV) stage, indicating inhibition of maturation.
Cardiac Contractility: A Comparative Look at this compound and Alternatives
PDE3 inhibitors are known for their positive inotropic effects on the heart. In vivo and ex vivo studies have compared the cardiac effects of this compound with other PDE3 inhibitors like milrinone.
Table 2: Comparative Effects of this compound and Milrinone on Cardiac Function (Ex Vivo Rabbit Heart)
| Parameter | This compound (1 µM) | Milrinone (1 µM) |
| Increase in Left Ventricular Developed Pressure (LVDP) | Less pronounced | More potent |
| Increase in Cardiac Contractility | Less pronounced | More potent |
| Intracellular cAMP Elevation in Ventricular Myocytes | Significantly lower | Higher |
Data from a comparative study in isolated rabbit hearts.
Experimental Protocol: In Vivo Cardiac Function Assessment in Mice
-
Animal Model: Adult male mice are used for this procedure.
-
Anesthesia and Surgical Preparation: Mice are anesthetized, and a catheter is inserted into the left ventricle via the right carotid artery to measure pressure.
-
Drug Administration: A baseline hemodynamic recording is obtained. This compound or a comparator drug (e.g., milrinone) is then administered intravenously.
-
Hemodynamic Monitoring: Left ventricular pressure is continuously recorded to determine parameters such as heart rate, systolic and diastolic pressure, and the maximum rate of pressure rise (+dP/dt) and fall (-dP/dt), which are indices of contractility and relaxation, respectively.
-
Data Analysis: Changes in hemodynamic parameters from baseline after drug administration are calculated and compared between treatment groups.
Neuroinflammation and Cognitive Function: The Role of this compound
Recent studies have explored the potential of this compound in mitigating neuroinflammation, a key factor in age-related cognitive decline.
Table 3: Effect of this compound on Neuroinflammation Markers in Aged Mice
| Treatment Group | Iba1-positive cells/mm² (CA1 region of hippocampus) | GFAP-positive cells/mm² (CA1 region of hippocampus) |
| Aged Control | ~150 | ~80 |
| Aged + this compound (1 month) | ~80 | ~40 |
Data adapted from a study in 22-month-old mice.[1]
Experimental Protocol: Assessment of Neuroinflammation in Aged Mice
-
Animal Model: Aged male mice (e.g., 22 months old) are used to model age-related neuroinflammation and cognitive decline.[1]
-
Drug Administration: this compound is administered orally, mixed in the diet, for a specified period (e.g., 1 month).[1]
-
Behavioral Testing: Cognitive function is assessed using standardized tests such as the Morris water maze or object recognition test.
-
Tissue Collection and Analysis: Following the treatment period, animals are euthanized, and brain tissue is collected.
-
Immunohistochemistry: Brain sections are stained for markers of neuroinflammation, such as Iba1 for microglia and GFAP for astrocytes. The number of positive cells in specific brain regions, like the hippocampus, is quantified.[1]
Ischemia/Reperfusion Injury: Cardioprotective Effects of this compound
This compound has been investigated for its protective effects against ischemia/reperfusion (I/R) injury in the heart.
Table 4: Effect of this compound on Myocardial I/R Injury in Rats
| Parameter | Sham Group | This compound Group |
| ATP Level (arbitrary units) | 149.1 | 104.4 |
| SOD Level (U/mg protein) | 1783.7 | 2075.3 |
Data from a study in a rat model of myocardial I/R injury.
Experimental Protocol: Myocardial Ischemia/Reperfusion Injury Model in Rats
-
Animal Model: Adult male rats are used.
-
Surgical Procedure: Animals are anesthetized, and the chest is opened to expose the heart. The left anterior descending (LAD) coronary artery is ligated to induce ischemia for a defined period (e.g., 30 minutes).
-
Drug Administration: this compound is administered, typically intravenously or intraperitoneally, before or during the ischemic period.
-
Reperfusion: The ligation is removed to allow blood flow to be restored (reperfusion) for a specified duration (e.g., 2 hours).
-
Assessment of Injury: At the end of the reperfusion period, hearts are excised. Infarct size can be measured using staining techniques (e.g., TTC staining). Biochemical markers of oxidative stress (e.g., SOD) and energy metabolism (e.g., ATP) can be measured in the heart tissue.
Summary and Conclusion
The in vivo experimental data presented in this guide validate the PDE3 inhibitory activity of this compound across various physiological systems. In oocyte maturation, this compound demonstrates potent and dose-dependent inhibition. In the context of cardiac function, while it exhibits positive inotropic effects, it appears less potent than milrinone in ex vivo models. Notably, this compound shows promise in reducing neuroinflammation in aged mice and conferring cardioprotection in ischemia/reperfusion injury models. The choice between this compound and other PDE3 inhibitors will depend on the specific therapeutic application and the desired balance between efficacy and potential side effects. The detailed experimental protocols provided herein offer a foundation for researchers to design and execute further comparative studies to elucidate the full therapeutic potential of this compound.
References
Unraveling the Impact of Cilostamide on Oocyte Spindle Formation: A Comparative Analysis
For researchers, scientists, and professionals in drug development, understanding the precise effects of chemical compounds on cellular processes is paramount. This guide provides a comprehensive comparison of cilostamide, a phosphodiesterase 3 (PDE3) inhibitor, and its influence on oocyte spindle formation, a critical process for successful fertilization and embryonic development. We present supporting experimental data, detailed protocols, and visual representations of the underlying signaling pathways to offer a thorough analysis.
This compound is known to arrest oocytes at the germinal vesicle (GV) stage by increasing intracellular cyclic adenosine monophosphate (cAMP) levels.[1] This controlled meiotic arrest is a valuable tool in assisted reproductive technologies, allowing for the synchronization of nuclear and cytoplasmic maturation. However, the subsequent impact on the intricate machinery of spindle formation and chromosome segregation requires careful validation. Here, we compare the effects of this compound with another widely used PDE3 inhibitor, milrinone, to provide a clearer understanding of their respective roles in maintaining meiotic fidelity.
Comparative Effects on Oocyte Maturation and Spindle Morphology
To quantitatively assess the impact of this compound and its alternatives, we have summarized key findings from various studies in the tables below. These tables highlight the dose-dependent effects of these inhibitors on meiotic progression and any reported observations on spindle and chromosome morphology.
Table 1: Effect of PDE3 Inhibitors on Oocyte Meiotic Progression
| Compound | Concentration | Species | % Oocytes Arrested at GV Stage | Reference |
| This compound | 1 µM | Human | 92.1% | [2] |
| 10 µM | Rat | Not specified, but sustained meiotic arrest | [1] | |
| Milrinone | 2.5 µM | Mouse | Maintained meiotic arrest | [3] |
| 25-100 µM | Buffalo | Dose-dependent inhibition of nuclear maturation | [4] | |
| Org 9935 | 10 µM | Mouse | 96.0% | [5] |
Table 2: Reported Effects of PDE3 Inhibitors on Spindle and Chromosome Morphology
| Compound | Species | Observed Effects on Spindle/Chromosomes | Reference |
| This compound | Human | Premature culture with this compound enabled synchronization between cytoplasmic and nuclear maturity, resulting in better blastocyst outcomes. | [2] |
| Milrinone | Mouse | Increased incidence of meiotic spindle abnormalities and abnormal cleavage planes in oocytes with knocked-down PKA regulatory subunit, a downstream effector of cAMP. | |
| Org 9935 | Mouse | Temporary block of meiosis by this PDE3 inhibitor promotes developmental competence of oocytes. | [5] |
Note: Quantitative data on direct spindle morphology measurements (e.g., length, width, chromosome alignment) following this compound or milrinone treatment are limited in the currently available literature.
Experimental Protocols
To facilitate the replication and validation of these findings, we provide detailed experimental methodologies for key experiments.
Oocyte Collection and In Vitro Maturation (IVM)
-
Oocyte Retrieval: Immature cumulus-oocyte complexes (COCs) are collected from ovarian follicles.
-
Culture Medium: Oocytes are cultured in a suitable maturation medium, often supplemented with hormones like FSH and LH.
-
Inhibitor Treatment: For experimental groups, the medium is supplemented with the desired concentration of this compound or other PDE3 inhibitors (e.g., 1-10 µM this compound, 2.5-100 µM milrinone). Oocytes are typically cultured in the inhibitor-containing medium for a specific duration to induce meiotic arrest.
-
Maturation: Following the arrest period, oocytes are washed and transferred to an inhibitor-free maturation medium to allow the resumption of meiosis.
-
Assessment: Oocytes are periodically observed to assess their meiotic stage (GV, GVBD, MI, MII) and morphology.
Immunofluorescence Staining for Spindle and Chromosome Visualization
This protocol allows for the detailed examination of the meiotic spindle and chromosome alignment.[6]
-
Fixation: Oocytes at the desired meiotic stage (e.g., Metaphase II) are fixed to preserve their cellular structures.
-
Permeabilization: The oocyte membrane is permeabilized to allow antibodies to access intracellular components.
-
Blocking: Non-specific antibody binding sites are blocked to reduce background staining.
-
Primary Antibody Incubation: Oocytes are incubated with primary antibodies targeting specific proteins, such as α-tubulin for spindle microtubules and CREST for kinetochores (a part of the centromere where spindle fibers attach).
-
Secondary Antibody Incubation: Fluorescently labeled secondary antibodies that bind to the primary antibodies are used for visualization.
-
DNA Staining: A fluorescent DNA dye (e.g., DAPI) is used to counterstain the chromosomes.
-
Imaging: Oocytes are mounted on slides and imaged using a confocal or fluorescence microscope to analyze spindle morphology and chromosome alignment.
Signaling Pathways and Logical Relationships
The effects of this compound on oocyte maturation and spindle formation are mediated through the cyclic AMP (cAMP)-dependent protein kinase A (PKA) signaling pathway. The following diagrams, generated using the DOT language, illustrate this pathway and the experimental workflow.
Caption: this compound inhibits PDE3, increasing cAMP levels and PKA activity to maintain meiotic arrest.
Caption: Experimental workflow for evaluating the effects of PDE3 inhibitors on oocyte maturation.
Conclusion
This compound effectively arrests oocytes at the GV stage, providing a valuable window for cytoplasmic maturation. While existing data suggests this can lead to improved developmental outcomes, a more detailed quantitative analysis of its direct impact on meiotic spindle morphology and chromosome segregation is needed. Further research employing techniques like immunofluorescence and live-cell imaging will be crucial to fully validate the safety and efficacy of this compound in assisted reproductive technologies. This guide serves as a foundational resource for researchers aiming to build upon the current understanding of PDE3 inhibitors in oocyte biology.
References
- 1. This compound, a phosphodiesterase 3A inhibitor, sustains meiotic arrest of rat oocytes by modulating cyclic adenosine monophosphate level and the key regulators of maturation promoting factor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Mouse Oocyte Microinjection, Maturation and Ploidy Assessment - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. academic.oup.com [academic.oup.com]
- 6. Immunofluorescence Technique to Detect Subcellular Structures Critical to Oocyte Maturation - PubMed [pubmed.ncbi.nlm.nih.gov]
Cilostamide's Cross-Reactivity Profile: A Comparative Guide to Phosphodiesterase Isoform Selectivity
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of the cross-reactivity of Cilostamide with various phosphodiesterase (PDE) isoforms. By presenting objective comparisons with other PDE inhibitors and detailing supporting experimental data, this document serves as a valuable resource for researchers engaged in drug discovery and development.
Comparative Analysis of PDE Inhibitor Selectivity
This compound is a potent and selective inhibitor of phosphodiesterase 3 (PDE3), with a moderate preference for the PDE3A isoform over PDE3B.[1][2] Its inhibitory activity against other PDE isoforms is significantly lower, demonstrating its high selectivity. The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound and other common PDE inhibitors against a range of PDE isoforms, providing a clear comparison of their selectivity profiles.
| Inhibitor | PDE1 (µM) | PDE2 (µM) | PDE3A (nM) | PDE3B (nM) | PDE4 (µM) | PDE5 (µM) | PDE6 (µM) | PDE7 (µM) | PDE9 (µM) | PDE10 (µM) | PDE11 (µM) |
| This compound | >300[1] | 12.5[1] | 27[1][2] | 50[1][2] | 88.8[1] | 15.2[1] | - | 22.0[1] | - | - | - |
| Milrinone | - | - | 350 | - | - | - | - | - | - | - | - |
| Rolipram | - | - | - | - | 1.1 | >100 | - | >100 | - | - | - |
| Sildenafil | 0.26 | - | - | - | 7.4 | 0.0039 | 0.027 | - | - | - | 0.1 |
| Tadalafil | - | - | - | - | - | 0.0017 | 0.11 | - | - | - | 0.025 |
| Vardenafil | 0.13 | - | - | - | 1.8 | 0.0007 | 0.004 | - | - | - | - |
| IBMX (non-selective) | 13 | 32 | 1.7 | - | 11 | 4.5 | - | 52 | - | - | - |
Note: IC50 values can vary depending on the specific experimental conditions. The data presented here is a compilation from multiple sources for comparative purposes.
Experimental Protocols for PDE Inhibition Assays
The determination of a compound's inhibitory activity against different PDE isoforms is typically achieved through in vitro enzyme assays. A variety of methods exist, including radiometric, colorimetric, and fluorescence-based assays. Below is a detailed protocol for a common fluorescence polarization-based phosphodiesterase assay.
Principle of the Fluorescence Polarization PDE Assay
This assay is based on the competition between a fluorescently labeled cyclic nucleotide (e.g., FAM-cAMP) and the corresponding unlabeled cyclic nucleotide for the active site of a specific PDE isoform. The enzymatic hydrolysis of the fluorescent substrate by the PDE results in a product that is no longer recognized by a specific binding partner (e.g., a monoclonal antibody). This change in binding affinity leads to a decrease in the fluorescence polarization (FP) signal, which is proportional to the enzyme's activity. Inhibitors will prevent the hydrolysis of the fluorescent substrate, thus maintaining a high FP signal.
Materials
-
Purified recombinant human PDE isoforms (PDE1-PDE11)
-
Fluorescently labeled substrate (e.g., FAM-cAMP or FAM-cGMP)
-
Assay Buffer (e.g., 50 mM Tris-HCl pH 7.5, 8.3 mM MgCl₂, 1.7 mM EGTA)
-
Binding agent (specific antibody or other binding protein)
-
Test compounds (e.g., this compound) dissolved in DMSO
-
384-well, low-volume, black microplates
-
Plate reader capable of measuring fluorescence polarization
Procedure
-
Compound Preparation: Prepare serial dilutions of the test compounds in DMSO. A typical starting concentration is 1 mM. Further dilute the compounds in assay buffer to the desired final concentrations. The final DMSO concentration in the assay should be kept low (e.g., <1%) to avoid affecting enzyme activity.
-
Enzyme Preparation: Dilute the purified PDE enzymes in cold assay buffer to the appropriate working concentration. The optimal enzyme concentration should be determined empirically to achieve a robust assay window.
-
Assay Reaction:
-
Add 5 µL of the diluted test compound solution to the wells of the 384-well plate.
-
Add 5 µL of the diluted enzyme solution to each well.
-
Initiate the reaction by adding 10 µL of the fluorescently labeled substrate solution.
-
The final reaction volume is 20 µL.
-
-
Incubation: Incubate the plate at room temperature for a predetermined time (e.g., 60 minutes). The incubation time should be optimized to ensure the reaction is in the linear range.
-
Termination and Detection:
-
Stop the reaction by adding 10 µL of the binding agent solution.
-
Incubate for an additional 30 minutes at room temperature to allow the binding to reach equilibrium. .
-
-
Data Analysis:
-
Measure the fluorescence polarization on a compatible plate reader.
-
The data is typically expressed as a percentage of inhibition relative to control wells (no inhibitor).
-
IC50 values are calculated by fitting the concentration-response data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).
-
Visualizing Key Pathways and Processes
To further aid in the understanding of this compound's mechanism of action and the experimental procedures used to characterize it, the following diagrams have been generated.
Caption: PDE3 Signaling Pathway and the Action of this compound.
Caption: Experimental Workflow for a PDE Inhibition Assay.
References
Safety Operating Guide
Essential Safety and Operational Guidance for Handling Cilostamide
For researchers, scientists, and drug development professionals, the proper handling of Cilostamide, a potent and selective phosphodiesterase 3 (PDE3) inhibitor, is critical to ensure laboratory safety and maintain experimental integrity. This document provides essential, immediate safety and logistical information, including operational and disposal plans, to build a foundation of trust and safety in the laboratory environment.
I. Personal Protective Equipment (PPE)
While some safety data sheets (SDS) may indicate that this compound is not classified as a hazardous substance, it is a potent, biologically active compound. Therefore, a conservative approach to personal protection is recommended to minimize the risk of occupational exposure, particularly during tasks that may generate dust or aerosols, such as weighing and preparing solutions.
Recommended PPE for Handling this compound Powder:
| PPE Item | Specification | Rationale |
| Gloves | Nitrile, powder-free. Consider double-gloving. | Prevents skin contact. Double-gloving is recommended for handling potent compounds. |
| Eye Protection | Safety glasses with side shields or goggles. | Protects eyes from dust particles. |
| Respiratory Protection | NIOSH-approved N95 respirator or equivalent. | Recommended when handling the powder outside of a certified chemical fume hood to prevent inhalation. |
| Lab Coat | Standard laboratory coat. | Protects skin and personal clothing from contamination. |
Recommended PPE for Handling this compound in Solution:
| PPE Item | Specification | Rationale |
| Gloves | Nitrile, powder-free. | Prevents skin contact with the solution. |
| Eye Protection | Safety glasses with side shields or goggles. | Protects eyes from splashes. |
| Lab Coat | Standard laboratory coat. | Protects skin and personal clothing from contamination. |
II. Quantitative Data: Pharmacological Activity
This compound's biological activity is characterized by its potent and selective inhibition of PDE3 isoforms.
| Target | IC₅₀ (nM) |
| PDE3A | 27 |
| PDE3B | 50 |
| PDE1, PDE2, PDE4, PDE5, PDE7 | >12,000 |
IC₅₀ (Half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
III. Operational Plan for Safe Handling
Following a step-by-step protocol is crucial for minimizing exposure and ensuring accurate experimental results.
Experimental Workflow for Handling this compound
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
